6,7-Dichloroquinoxaline-2,3-dione
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
146847-76-9 |
|---|---|
Molecular Formula |
C8H2Cl2N2O2 |
Molecular Weight |
229.02 g/mol |
IUPAC Name |
6,7-dichloroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
InChI Key |
KPULYMSKFDKVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,7-dichloroquinoxaline-2,3-dione, a key antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details the synthetic protocol, in-depth characterization data, and its mechanism of action within relevant signaling pathways. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, neuropharmacology, and drug development.
Synthesis of this compound
The primary synthetic route to this compound involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with an oxalic acid derivative. A well-established and efficient method is the direct reaction with oxalic acid in an acidic medium.
Experimental Protocol
A reliable method for the synthesis of the closely related 6-chloroquinoxaline-2,3(1H,4H)-dione, which can be adapted for the 6,7-dichloro analog, involves the following steps[1]:
-
Reaction Setup: To 1 gram of 4,5-dichloro-o-phenylenediamine (1 equivalent), add 0.63 grams of oxalic acid (1 equivalent) and 20 mL of 4N hydrochloric acid.
-
Reflux: The reaction mixture is heated to reflux for 5 hours.
-
Isolation: After cooling, the resulting solid is collected by filtration.
-
Purification: The collected solid is washed with distilled water and dried to yield the final product, this compound.
This one-pot synthesis method under solvent-free grinding conditions has also been reported as an environmentally benign and efficient alternative.[2]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize key analytical data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 25983-13-5 | [3] |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 231.0 g/mol | [3] |
| Purity | 98% | [3] |
Table 2: Spectroscopic Data
| Technique | Expected Observations for this compound | Reference Data (Related Compounds) |
| ¹H NMR | Aromatic protons will appear as singlets due to the symmetrical substitution. | For 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione (in DMSO-d₆): δ = 6.91 (d, 1H), 7.32 (d, 1H), 7.86 (s, 1H); 9.43 (s, 2H, NH).[2] For 2,3,6,7-tetrachloroquinoxaline (in CDCl₃): δ = 8.12 (s, 2H).[4] |
| ¹³C NMR | Signals for the carbonyl carbons and the aromatic carbons. Symmetrical substitution will simplify the spectrum. | For 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione (in DMSO-d₆): δ = 119.0, 121.3, 122.7, 125.3, 129.6, 132.5, 160.2.[2] For 2,3,6,7-tetrachloroquinoxaline (in CDCl₃): δ = 128.7, 136.1, 139.1, 146.7.[4] |
| IR (KBr) | Characteristic peaks for N-H stretching, C=O stretching, and C-Cl stretching. | For 2,3,6,7-tetrachloroquinoxaline (cm⁻¹): 3078, 1773, 1586, 1539, 1520, 1451, 1398, 1262, 1152, 1100, 1009, 975, 892, 571, 529, 439.[4] |
| Mass Spec (EI-MS) | Molecular ion peak corresponding to the molecular weight. | For 2,3,6,7-tetrachloroquinoxaline: [M]⁺ 266.[4] |
Table 3: Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference |
| C | 41.59 | 41.57 | [2] |
| H | 1.75 | 1.74 | [2] |
| N | 12.13 | 12.11 | [2] |
Biological Activity and Signaling Pathway
This compound is a well-characterized selective competitive antagonist at the glycine binding site of the NMDA receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity in the central nervous system.
Mechanism of Action
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. This compound exerts its antagonistic effect by competing with glycine for its binding site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change necessary for channel opening, thereby inhibiting ion influx (primarily Ca²⁺) even in the presence of glutamate.
NMDA Receptor Antagonism by this compound
Caption: Competitive antagonism at the NMDA receptor glycine site.
Applications in Drug Development
The specific antagonism of the glycine site on the NMDA receptor makes this compound and its analogs valuable tools in neuropharmacological research. They are instrumental in studying the physiological and pathological roles of the NMDA receptor in conditions such as epilepsy, neurodegenerative diseases, and psychiatric disorders. The quinoxaline-2,3-dione scaffold serves as a template for the design of novel therapeutics targeting glutamatergic neurotransmission.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological function of this compound. The straightforward synthetic accessibility and potent, selective biological activity underscore the importance of this compound in neuroscience research and its potential as a lead structure in the development of novel central nervous system therapeutics.
References
In-Depth Technical Guide: Physicochemical Properties of 6,7-Dichloroquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3-dione, often abbreviated as DCQX, is a potent and selective competitive antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] This quinoxaline derivative has been instrumental in the study of glutamatergic neurotransmission, particularly in elucidating the role of the glycine binding site in NMDA receptor function. Its rigid, planar structure and specific substitutions contribute to its high affinity and selectivity, making it a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics targeting NMDA receptor-mediated pathologies. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for the design of new analogs. The following tables summarize the key physical and chemical characteristics of this compound.
| Identifier | Value |
| IUPAC Name | 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |
| CAS Number | 25983-13-5[2] |
| Molecular Formula | C₈H₄Cl₂N₂O₂[2][3] |
| Molecular Weight | 231.03 g/mol |
| Exact Mass | 229.9650 g/mol |
| SMILES | O=C1NC2=CC(=C(Cl)C=C2N1)Cl |
| InChI | InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) |
| Property | Value | Notes |
| Melting Point | >300 °C | Experimental data for the closely related quinoxalinedione suggests a high melting point. |
| Solubility | Soluble in DMSO.[4][5][6] Sparingly soluble in other organic solvents and water. | The high polarity and crystalline nature of the compound limit its solubility in non-polar solvents. |
| pKa | Predicted: ~7.5 (acidic N-H), ~1.5 (basic N) | The amide protons are weakly acidic, while the pyrazine nitrogens are weakly basic. |
| LogP | Predicted: 1.5-2.0 | The predicted octanol-water partition coefficient suggests moderate lipophilicity. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 4,5-dichloro-1,2-phenylenediamine with an oxalic acid derivative. The following protocol is a representative method.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Diethyl oxalate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine in ethanol.
-
Add an equimolar amount of diethyl oxalate to the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux the mixture for 10 minutes at 150°C.[7]
-
Allow the reaction to cool to room temperature, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to yield pure this compound.
NMDA Receptor Glycine Site Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.[8][9][10][11][12]
Materials:
-
Rat brain cortical membranes
-
[³H]glycine (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glycine (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In reaction tubes, add a fixed concentration of [³H]glycine and varying concentrations of this compound to the membrane preparation suspended in Tris-HCl buffer.
-
For the determination of non-specific binding, add a high concentration of unlabeled glycine to a separate set of tubes.
-
Incubate the tubes at 4°C for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, which can then be converted to the inhibition constant (Ki).
Biological Activity and Signaling Pathways
This compound exerts its biological effect by acting as a competitive antagonist at the glycine co-agonist site on the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex. This dual-agonist requirement makes the NMDA receptor a molecular coincidence detector.
The binding of both glutamate and glycine induces a conformational change in the receptor, leading to the opening of its ion channel. This allows the influx of Ca²⁺ and Na⁺ into the neuron and the efflux of K⁺, resulting in depolarization of the postsynaptic membrane. The influx of Ca²⁺ is particularly important as it acts as a second messenger, activating a variety of intracellular signaling cascades that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).
This compound selectively binds to the glycine site, preventing the binding of the endogenous co-agonists glycine and D-serine. By occupying this site without activating the receptor, DCQX effectively blocks the channel opening, even in the presence of glutamate. This inhibitory action makes DCQX a powerful tool for studying the physiological and pathological roles of NMDA receptors.
Below are diagrams illustrating the NMDA receptor signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: NMDA Receptor Signaling Pathway and Inhibition by DCQX.
References
- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#:146847-76-9 | Chemsrc [chemsrc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Mechanism of Action as a Selective NMDA Receptor Antagonist
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of 6,7-dichloroquinoxaline-2,3-dione (DCQX), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document collates available data on its binding profile, functional effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Selective Antagonism at the NMDA Receptor Glycine Co-agonist Site
This compound (DCQX) exerts its effects primarily through competitive antagonism at the strychnine-insensitive glycine binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor[1][2]. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is unique in its requirement for the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for channel activation.
DCQX selectively binds to this glycine co-agonist site, thereby preventing the binding of endogenous glycine. This action allosterically inhibits the conformational change required for glutamate to effectively open the ion channel. Consequently, DCQX abolishes NMDA receptor-mediated responses, including ion flux and subsequent downstream signaling cascades[2]. A key feature of DCQX is its high selectivity for the glycine binding site, with minimal to no effect on the glutamate binding site or other neurotransmitter receptors[1]. This specificity makes it a valuable tool for neuroscience research and a lead compound in the development of therapeutics targeting NMDA receptor hyperexcitability.
The functional consequence of this antagonism is a reduction in NMDA receptor-mediated excitotoxicity, which has been implicated in a variety of neurological disorders. By blocking the glycine site, DCQX can provide neuroprotective effects against glutamate-induced neuronal damage.
Quantitative Data on Receptor Binding
| Compound | Target | Radioligand | IC50 | Ki | Citation |
| This compound (DCQX) | NMDA Receptor Glycine Site | [3H]glycine | Data not available in cited abstracts | Data not available in cited abstracts | [1][2] |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | NMDA Receptor Glycine Site | [3H]glycine | 5.7 µM | Not Reported | [3][4] |
Experimental Protocols
The characterization of DCQX's mechanism of action relies on two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the affinity and selectivity of a compound for a specific receptor.
Objective: To determine the competitive binding of DCQX to the strychnine-insensitive glycine site on the NMDA receptor.
General Protocol:
-
Membrane Preparation:
-
Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the synaptic membranes.
-
The resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
-
The final membrane preparation is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the glycine site (e.g., [3H]glycine).
-
Increasing concentrations of the unlabeled test compound (DCQX) are added to compete with the radioligand for binding.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., glycine).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed rapidly with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of DCQX that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the ion flow through receptor channels in response to agonist application and to assess the effects of antagonists.
Objective: To measure the inhibition of NMDA-evoked currents by DCQX in neurons.
General Protocol:
-
Cell Preparation:
-
Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared on coverslips.
-
Alternatively, acute brain slices can be used.
-
-
Recording Setup:
-
A coverslip with neurons is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.
-
A glass micropipette with a fine tip (the patch pipette) is filled with an internal solution and mounted on a micromanipulator.
-
The patch pipette is carefully brought into contact with the membrane of a neuron to form a high-resistance seal (a "gigaseal").
-
The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
-
Data Acquisition:
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and glycine to the external solution.
-
Once a stable baseline current is established, DCQX is applied to the perfusion solution.
-
The change in the amplitude of the NMDA-evoked current in the presence of DCQX is recorded.
-
To confirm competitive antagonism, the concentration of the co-agonist (glycine) can be increased to determine if the inhibitory effect of DCQX can be overcome.
-
-
Data Analysis:
-
The amplitude of the NMDA-evoked currents before and after the application of DCQX is measured and compared.
-
A concentration-response curve can be generated by applying different concentrations of DCQX to determine the IC50 for the inhibition of the NMDA-mediated current.
-
Conclusion
This compound is a highly selective competitive antagonist of the glycine co-agonist site on the NMDA receptor. Its mechanism of action, which involves the allosteric inhibition of receptor activation, makes it a valuable pharmacological tool for studying the role of NMDA receptors in synaptic transmission and plasticity. Furthermore, its ability to attenuate NMDA receptor-mediated excitotoxicity underscores its potential as a lead compound for the development of novel neuroprotective therapies. Further research to fully quantify its binding affinity and to explore its in vivo efficacy and safety profile is warranted.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
The Dawn of a New Era in Neuroscience: The Early Discovery and Development of Quinoxalinediones as Potent Excitatory Amino Acid Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The late 1980s marked a pivotal moment in the exploration of the central nervous system, particularly in understanding the intricate mechanisms of excitatory neurotransmission. The primary mediator of fast excitatory signaling, the amino acid glutamate, and its receptors were identified as key players in a vast array of physiological processes and pathological conditions. While antagonists for the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors were available, the non-NMDA receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, remained enigmatic due to a lack of potent and selective antagonists. This gap in the pharmacological toolkit hindered the elucidation of their specific roles in synaptic transmission and disease. This technical guide delves into the seminal early discovery and development of quinoxalinediones, a novel class of compounds that revolutionized the study of glutamate receptors and opened new avenues for therapeutic intervention in neurological disorders.
The Breakthrough: Identification of Quinoxalinediones as Potent Non-NMDA Antagonists
In 1988, a team of researchers led by Tage Honoré at the pharmaceutical company Ferrosan in Denmark published a landmark paper in Science that introduced the first potent and competitive antagonists for the non-NMDA glutamate receptors. This groundbreaking work identified two quinoxalinedione derivatives, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), as highly effective blockers of quisqualate and kainate-induced neuronal excitation.
The discovery was the culmination of a systematic research effort to identify compounds that could competitively inhibit the binding of [3H]AMPA to rat cortical membranes. This logical progression from receptor binding assays to functional electrophysiological studies was key to their success.
Core Compounds and Their Pharmacological Profile
The initial studies focused on CNQX and DNQX, which demonstrated high affinity for the AMPA receptor and, to a lesser extent, the kainate receptor. A subsequent derivative, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), was later developed and also became a widely used tool in neuroscience research.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of the early, key quinoxalinediones against various glutamate receptor subtypes. This data is compiled from several foundational studies and provides a comparative overview of their potency and selectivity.
| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | IC50 (µM) | Ki (µM) | Reference(s) |
| CNQX | AMPA | Binding | Rat Cortical Membranes | [3H]AMPA | 0.3 | - | |
| Kainate | Binding | Rat Cortical Membranes | [3H]Kainate | 1.5 | - | ||
| NMDA (Glycine Site) | Binding | Rat Cortical Membranes | [3H]Glycine | 25 | - | ||
| DNQX | AMPA | Binding | Rat Cortical Membranes | [3H]AMPA | 0.74 | - | [1] |
| Kainate | Binding | Rat Cortical Membranes | [3H]Kainate | - | - | ||
| NMDA | Cytotoxicity | Cortical Cultures | - | - | - | [2] | |
| NBQX | AMPA | Binding | Rat Whole Brain | [3H]AMPA | - | 0.060 | |
| Kainate | Electrophysiology | Spinal Cord Neurons | - | - | - | ||
| NMDA (Glycine Site) | Binding | Rat Whole Brain | [3H]Glycine | >100 | - |
Detailed Experimental Protocols
The characterization of quinoxalinediones relied on two primary experimental techniques: radioligand binding assays to determine the affinity of the compounds for the glutamate receptors, and in vitro electrophysiology to assess their functional antagonist activity.
Radioligand Binding Assay for [3H]AMPA
This protocol is a representative method used in the late 1980s for competitive binding assays.
1. Membrane Preparation:
-
Rat cerebral cortex was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 48,000 x g for 15 minutes.
-
The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous glutamate.
-
The suspension was centrifuged again, and the final pellet was resuspended in 50 mM Tris-HCl buffer containing 100 mM KSCN (to enhance AMPA binding) and stored at -80°C until use.
2. Binding Assay:
-
The assay was performed in a final volume of 1 ml containing:
-
50 µl of radioligand ([3H]AMPA, final concentration ~5 nM)
-
50 µl of competing ligand (e.g., CNQX, DNQX, or unlabeled AMPA) at various concentrations
-
900 µl of the membrane preparation (approximately 0.2-0.4 mg of protein)
-
-
The mixture was incubated on ice for 30 minutes.
-
The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
The filters were washed three times with 4 ml of ice-cold buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration of unlabeled AMPA (e.g., 1 mM).
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
IC50 values were determined by non-linear regression analysis of the competition binding curves.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is representative of the methods used to functionally characterize the antagonist properties of quinoxalinediones on spinal cord neurons.
1. Slice Preparation:
-
The spinal cord was rapidly dissected from a young rat and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).
-
Transverse slices (300-500 µm thick) were cut using a vibratome.
-
Slices were allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
2. Recording:
-
A single slice was transferred to a recording chamber and continuously perfused with oxygenated ACSF.
-
Neurons in the ventral horn were visualized using a microscope with differential interference contrast optics.
-
Whole-cell patch-clamp recordings were made using borosilicate glass pipettes (3-7 MΩ resistance) filled with an intracellular solution.
-
Recordings were performed in voltage-clamp mode to measure agonist-induced currents.
3. Drug Application:
-
Glutamate receptor agonists (e.g., quisqualate, kainate, NMDA) were applied to the slice via the perfusion system or by local pressure application from a micropipette.
-
The quinoxalinedione antagonist (e.g., CNQX) was then added to the perfusion solution, and the agonist application was repeated to observe the blocking effect.
-
A washout period with antagonist-free ACSF was performed to confirm the reversibility of the block.
4. Data Analysis:
-
The amplitude of the agonist-induced inward current was measured before, during, and after the application of the antagonist.
-
Dose-response curves were constructed to determine the potency of the antagonist.
Signaling Pathway: Competitive Antagonism at the AMPA Receptor
Quinoxalinediones act as competitive antagonists at the AMPA receptor. They bind to the same site as the endogenous agonist, glutamate, but do not activate the receptor. By occupying the binding site, they prevent glutamate from binding and opening the ion channel, thereby inhibiting excitatory postsynaptic currents.
References
- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dichloroquinoxaline-2,3-dione: A Competitive Antagonist at the NMDA Receptor Glycine Site
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. The activation of the NMDA receptor is unique as it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its distinct binding sites. The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonists at this site can modulate NMDA receptor activity, offering a more subtle and potentially safer pharmacological approach compared to direct channel blockers or competitive antagonists at the glutamate binding site.
Quinoxaline-2,3-dione derivatives are a well-established class of compounds that interact with ionotropic glutamate receptors. While compounds like 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are primarily recognized as competitive antagonists at AMPA and kainate receptors, they also exhibit activity at the NMDA receptor glycine site. 6,7-Dichloroquinoxaline-2,3-dione (DCQX) has been identified as a particularly selective competitive antagonist for the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] This selectivity makes DCQX a valuable research tool for dissecting the physiological and pathological roles of the NMDA receptor glycine site.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacology of DCQX.
Mechanism of Action and Receptor Specificity
DCQX exerts its pharmacological effects by competitively inhibiting the binding of glycine and other co-agonists to the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] This competitive antagonism prevents the conformational changes required for channel opening, even in the presence of glutamate, thereby reducing NMDA receptor-mediated ion flux.
Studies have shown that DCQX can abolish the potentiation of [³H]MK-801 binding induced by L-glutamate, an effect that can be reversed by the addition of glycine.[2] This provides strong evidence for its specific action at the glycine co-agonist site. Notably, DCQX has been reported to have minimal or no activity at the glutamate binding site of the NMDA receptor or at AMPA and kainate receptors, distinguishing it from other quinoxaline-dione derivatives like DNQX and CNQX.[1]
Signaling Pathway of NMDA Receptor Activation and DCQX Antagonism
The following diagram illustrates the signaling pathway of NMDA receptor activation and the point of intervention for DCQX.
Quantitative Data
| Compound | Receptor Subtype | Assay Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| DNQX | AMPA | Radioligand Binding | - | 0.5 | [3] |
| Kainate | Radioligand Binding | - | 2 | [3] | |
| NMDA (Glycine Site) | Radioligand Binding | - | 40 | [3] | |
| CNQX | Kainate | Electrophysiology | 2.5 | - | [4] |
| Quisqualate (AMPA) | Electrophysiology | 3.5 | - | [4] | |
| NMDA | Electrophysiology | 96 | - | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of DCQX.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a competitive binding assay to determine the affinity of DCQX for the glycine binding site on the NMDA receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of DCQX at the strychnine-insensitive glycine binding site of the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]Glycine or other suitable radioligand for the glycine site
-
DCQX
-
Unlabeled glycine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Rat cortical membranes, [³H]Glycine, and assay buffer.
-
Non-specific Binding: Rat cortical membranes, [³H]Glycine, and a high concentration of unlabeled glycine.
-
Competition: Rat cortical membranes, [³H]Glycine, and varying concentrations of DCQX.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DCQX concentration.
-
Determine the IC₅₀ value (the concentration of DCQX that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to functionally assess the antagonist activity of DCQX on NMDA receptor-mediated currents in cultured neurons.
Objective: To characterize the functional antagonism of DCQX on NMDA receptor-mediated currents and determine its mode of inhibition.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette)
-
NMDA
-
Glycine
-
DCQX
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Culture: Plate and maintain primary neurons on glass coverslips.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution.
-
Whole-Cell Patch-Clamp:
-
Obtain a giga-ohm seal between a glass micropipette filled with internal solution and the membrane of a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -60 mV).
-
-
Application of Agonists and Antagonist:
-
Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of DCQX with the NMDA and glycine solution.
-
To determine the mode of antagonism, construct a glycine dose-response curve in the absence and presence of a fixed concentration of DCQX.
-
-
Data Acquisition and Analysis:
-
Record the NMDA receptor-mediated currents.
-
Measure the peak amplitude of the inward currents in the absence and presence of DCQX.
-
Plot the normalized current response against the concentration of DCQX to determine the IC₅₀ value.
-
Analyze the shift in the glycine dose-response curve in the presence of DCQX to confirm competitive antagonism (a rightward shift without a change in the maximal response is indicative of competitive antagonism).
-
Conclusion
This compound (DCQX) is a valuable pharmacological tool for the investigation of the NMDA receptor glycine site. Its selectivity as a competitive antagonist at this site allows for the specific modulation of NMDA receptor function. While a comprehensive quantitative dataset on its binding affinities is not yet widely available, the experimental protocols detailed in this guide provide a clear path for researchers to characterize DCQX and similar compounds. The continued investigation of selective glycine site antagonists like DCQX holds significant promise for the development of novel therapeutics for a range of neurological disorders.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,7-dichloroquinoxaline-2,3-dione (CAS Number: 146847-76-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 6,7-dichloroquinoxaline-2,3-dione (CAS No. 146847-76-9), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and explores its mechanism of action as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor. Experimental protocols for evaluating its biological activity are detailed, and its role within the broader context of quinoxaline-2,3-dione derivatives as modulators of excitatory amino acid receptors is discussed.
Chemical Properties and Structure
This compound, also known as DCQX, is a heterocyclic organic compound. Its structure is characterized by a quinoxaline core with two chlorine atoms substituted at the 6 and 7 positions and two ketone groups at the 2 and 3 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 146847-76-9 | [1] |
| Molecular Formula | C₈H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 229.02 g/mol | [1] |
| IUPAC Name | 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | N/A |
| Synonyms | DCQX, 2,3-Quinoxalinedione, 6,7-dichloro- | [1] |
| Melting Point | Not explicitly available for this specific compound. Related compounds like 2,6-dichloroquinoxaline have a melting point of 153-157 °C, and 6,7-dichloro-2,3-dimethylquinoxaline has a melting point of 189-193 °C[2]. | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Structure:
Synthesis
General Experimental Protocol for Synthesis of Quinoxaline-2,3-diones
This protocol is adapted from a general method for the synthesis of quinoxaline-diones and may be applicable for the synthesis of this compound.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Oxalic acid
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, take equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and oxalic acid.
-
Grind the mixture vigorously with a pestle at room temperature for the time specified by monitoring the reaction progress (e.g., by TLC).
-
Upon completion of the reaction, the solid product is obtained.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Biological Activity and Mechanism of Action
This compound is a well-characterized antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.
Selective Antagonism at the NMDA Receptor Glycine Site
DCQX acts as a competitive antagonist that is highly selective for the strychnine-insensitive glycine binding site on the NMDA receptor complex. This is a crucial modulatory site, as the binding of a co-agonist, either glycine or D-serine, is required for the activation of the NMDA receptor by glutamate. By competitively binding to this site, DCQX prevents the co-agonist from binding and, consequently, inhibits the opening of the ion channel, even in the presence of glutamate. This selective action means that DCQX does not affect binding at the glutamate site or other sites on the NMDA receptor complex.
Downstream Signaling Pathways
The activation of NMDA receptors leads to an influx of Ca²⁺ ions, which acts as a second messenger to trigger a cascade of intracellular signaling pathways. These pathways are crucial for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal cell death. By blocking the glycine site, DCQX effectively inhibits these downstream signaling events.
Experimental Protocols
The biological activity of this compound can be characterized using several in vitro assays.
Radioligand Binding Assay for the Glycine Site
This assay measures the ability of DCQX to displace the binding of a radiolabeled ligand, such as [³H]glycine, to the NMDA receptor.
Materials:
-
Rat brain synaptic membranes
-
[³H]glycine (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain synaptic membranes according to standard protocols.
-
Incubate the membranes with a fixed concentration of [³H]glycine in the absence or presence of varying concentrations of DCQX.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of DCQX that inhibits 50% of the specific [³H]glycine binding (IC₅₀) can be calculated to determine its binding affinity.
[³H]MK-801 Binding Assay
This assay indirectly assesses the functional antagonism of DCQX at the NMDA receptor. MK-801 is a non-competitive antagonist that binds to the open ion channel of the NMDA receptor. Its binding is enhanced in the presence of both glutamate and a glycine site co-agonist.
Materials:
-
Rat brain synaptic membranes
-
[³H]MK-801 (radioligand)
-
L-glutamate
-
Glycine
-
This compound (test compound)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain synaptic membranes.
-
Incubate the membranes with [³H]MK-801 in the presence of L-glutamate and glycine, with and without DCQX.
-
Follow the filtration and washing steps as described in the [³H]glycine binding assay.
-
Measure the radioactivity. A decrease in [³H]MK-801 binding in the presence of DCQX indicates that it is preventing the channel from opening.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors in cultured neurons or brain slices, providing a functional assessment of antagonism by DCQX.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
NMDA and glycine (agonists)
-
This compound (test compound)
Procedure:
-
Prepare cultured neurons or brain slices for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with aCSF containing NMDA and glycine to elicit an inward current.
-
Apply DCQX to the bath and observe the effect on the NMDA-induced current.
-
A reduction or abolition of the current in the presence of DCQX confirms its antagonistic activity. The concentration-response relationship can be determined to calculate the IC₅₀.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine modulatory site of the NMDA receptor in various physiological and pathological processes. Its high selectivity makes it a more precise tool than non-selective NMDA receptor antagonists. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and utilization of this important pharmacological agent. Further studies are warranted to fully elucidate its therapeutic potential in neurological disorders characterized by NMDA receptor dysfunction.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 6,7-Dichloroquinoxaline-2,3-dione (DCQX)
This technical guide provides a comprehensive overview of this compound (DCQX), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key findings on its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, serving as a vital resource for professionals in neuroscience research and drug development.
Introduction
This compound, commonly referred to as DCQX, is a member of the quinoxalinedione class of compounds, which are recognized for their activity as antagonists of ionotropic glutamate receptors.[1] Early research into quinoxalinediones like CNQX and DNQX identified them as potent antagonists of non-NMDA receptors (AMPA and kainate).[2][3] However, DCQX distinguishes itself through its remarkable selectivity. It primarily acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[4][5] This selectivity provides a more targeted approach to modulating NMDA receptor activity, which is implicated in numerous neurological processes and disorders, including synaptic plasticity, excitotoxicity, and neurodegeneration.
Mechanism of Action: Selective NMDA Receptor Antagonism
The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated.[6] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a wide range of intracellular signaling cascades.
DCQX exerts its inhibitory effect by competing with glycine for its binding site on the GluN1 subunit of the NMDA receptor.[4][5] By occupying this site, DCQX prevents the conformational changes necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This targeted antagonism blocks NMDA receptor-mediated currents and downstream signaling. Crucially, studies have shown that the inhibitory effects of DCQX can be attenuated or reversed by increasing the concentration of glycine, confirming its competitive mechanism of action.[4]
Pharmacological Properties
The defining characteristic of DCQX is its high selectivity for the NMDA receptor glycine site over other glutamate receptor binding sites. While specific quantitative binding affinity values (Kᵢ or IC₅₀) for DCQX are not consistently reported in foundational literature, its selectivity has been qualitatively and comparatively demonstrated.
Receptor Selectivity Profile
Experiments using radioligand binding assays on rat brain synaptic membranes have established the selectivity of DCQX.[4] It effectively displaces [³H]glycine binding but does not inhibit the binding of ligands to the glutamate site on the NMDA receptor or to AMPA/kainate receptors.[4]
| Receptor Site | Ligand Used in Assay | Effect of DCQX | Reference |
| NMDA - Glycine Site | [³H]glycine | Inhibits Binding | [4] |
| NMDA - Glutamate Site | [³H]glutamate | No Inhibition | [4] |
| NMDA - Channel Site | [³H]MK-801 | Inhibits (reversed by glycine) | [4] |
| AMPA / Kainate Receptors | [³H]AMPA / [³H]kainate | Little to no action | [5][7] |
Key Experimental Methodologies
The characterization of DCQX involves chemical synthesis followed by a series of in vitro assays to determine its binding affinity, selectivity, and functional effects.
Protocol 1: Synthesis of this compound
The synthesis of DCQX is typically achieved via a condensation reaction between a substituted o-phenylenediamine and a dicarbonyl compound.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Diethyl oxalate
-
Ethanol (or a similar suitable solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Condensation: Dissolve 4,5-dichlorobenzene-1,2-diamine in ethanol in a round-bottom flask. Add an equimolar amount of diethyl oxalate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution.
-
Isolation: If precipitation is incomplete, the solvent can be partially evaporated, or the mixture can be acidified with HCl to promote precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then water to remove unreacted starting materials and byproducts.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.
Protocol 2: Radioligand Binding Assay for NMDA Glycine Site
This protocol determines the binding affinity and selectivity of DCQX using synaptic membranes prepared from rodent brains.[4]
Materials:
-
Triton X-100 treated rat brain synaptic membranes
-
[³H]glycine (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
DCQX and other test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in a buffered sucrose solution. Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction. Treat the membranes with Triton X-100 to remove endogenous ligands.
-
Assay Setup: In test tubes, combine the synaptic membrane preparation, [³H]glycine at a fixed concentration (e.g., 10-20 nM), and varying concentrations of the test compound (DCQX).
-
Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled glycine. Calculate the specific binding at each concentration of DCQX. Plot the data to generate a dose-response curve and calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ability of DCQX to inhibit NMDA receptor-mediated currents in cultured neurons or brain slices.[1]
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
External recording solution (containing Mg²⁺, Ca²⁺, Na⁺, K⁺, Cl⁻, buffered to pH 7.4)
-
Internal pipette solution (containing a K⁺ salt like K-gluconate, EGTA, ATP, GTP, buffered to pH 7.3)
-
NMDA and Glycine (agonists)
-
DCQX
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope and perfuse with the external solution.
-
Patching: Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the cell's membrane potential and measurement of transmembrane currents.
-
Baseline Recording: Clamp the neuron's membrane potential at a negative value (e.g., -60 mV). Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors. Record this baseline response.
-
Compound Application: Perfuse the chamber with a solution containing NMDA, glycine, and a specific concentration of DCQX.
-
Effect Measurement: Record the NMDA receptor-mediated current in the presence of DCQX. A reduction in the current amplitude indicates an antagonistic effect.
-
Dose-Response: Repeat steps 4-6 with varying concentrations of DCQX to construct a dose-response curve and determine the IC₅₀ for the functional inhibition of the NMDA receptor.
Conclusion
This compound (DCQX) is a valuable pharmacological tool for the study of glutamatergic neurotransmission. Its high selectivity as a competitive antagonist for the glycine co-agonist site of the NMDA receptor allows for precise modulation of this critical ion channel. The methodologies detailed in this guide provide a framework for the synthesis, characterization, and functional evaluation of DCQX and related compounds, aiding researchers in the ongoing development of novel therapeutics for neurological disorders.
References
- 1. brainxell.com [brainxell.com]
- 2. rcsb.org [rcsb.org]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DCQX | CAS 25983-13-5 | Tocris Bioscience [tocris.com]
- 6. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a significant chemical entity within the quinoxalinedione class of compounds, which are recognized for their potent and diverse biological activities. This technical guide provides a comprehensive overview of the biological activity of DCQX, with a primary focus on its well-established role as an antagonist of ionotropic glutamate receptors. This document synthesizes key findings from preclinical research, presenting quantitative data on receptor binding and functional antagonism, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.
Introduction
Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1] A prominent member of this family, this compound (DCQX), has been extensively studied for its effects on the central nervous system. The primary mechanism of action for DCQX is its interaction with ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] These receptors are crucial for mediating fast excitatory synaptic transmission in the brain and are implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[4]
DCQX has been characterized as a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[2] This site is a co-agonist site, meaning that both glycine and glutamate must bind to the receptor for it to be fully activated.[5] By blocking the glycine binding site, DCQX can allosterically inhibit NMDA receptor function.[5] Additionally, DCQX and other quinoxalinediones exhibit antagonist activity at AMPA and kainate receptors, making them valuable tools for dissecting the roles of these different glutamate receptor subtypes in neuronal function.[6]
Quantitative Biological Data
The following tables summarize the quantitative data for this compound (DCQX) and related quinoxalinedione compounds, providing a comparative view of their potency at different glutamate receptor subtypes.
Table 1: Binding Affinity of Quinoxalinediones at Glutamate Receptors
| Compound | Receptor Subtype | Radioligand | Assay Type | Ki (nM) | Reference |
| DCQX | NMDA (Glycine Site) | [3H]Glycine | Competitive Binding | High Affinity* | [2] |
| 5,7-DCKA | NMDA (Glycine Site) | [3H]Glycine | Competitive Binding | 79 | [7] |
| CNQX | AMPA | [3H]AMPA | Competitive Binding | 300 | [6] |
| CNQX | Kainate | [3H]Kainate | Competitive Binding | 1500 | [6] |
| CNQX | NMDA (Glycine Site) | [3H]Glycine | Competitive Binding | 25000 | [6] |
| DNQX | AMPA | [3H]AMPA | Competitive Binding | 500 | [8] |
| DNQX | Kainate | [3H]Kainate | Competitive Binding | 2000 | [8] |
| DNQX | NMDA | [3H]TCP | Functional (inhibition) | 40000 | [8] |
*Note: The original publication by Yoneda et al. (1990) describes DCQX as a high-affinity antagonist but does not provide a specific Ki value in the abstract.[2]
Table 2: Functional Antagonism of Quinoxalinediones at Glutamate Receptors
| Compound | Receptor Subtype | Functional Assay | IC50/EC50 (µM) | Reference |
| CNQX | AMPA | Electrophysiology (rat spinal cord) | - | [9] |
| DNQX | AMPA | Digital Holographic Microscopy | 0.11 - 0.12 | [2] |
| DNQX | NMDA | Neurotoxicity Assay | Potent Neuroprotection | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
NMDA Receptor Glycine Site Radioligand Binding Assay ([3H]Glycine)
This protocol is adapted from established methods for measuring binding to the strychnine-insensitive glycine site on the NMDA receptor complex.
Materials:
-
Rat cortical membranes (prepared from adult male Sprague-Dawley rats)
-
[3H]Glycine (specific activity ~40-60 Ci/mmol)
-
Binding Buffer: 50 mM Tris-acetate, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-acetate, pH 7.4
-
This compound (DCQX) and other test compounds
-
Glycine (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous ligands.
-
Binding Reaction: In a final volume of 500 µL, combine:
-
100-200 µg of membrane protein
-
[3H]Glycine (final concentration ~10-20 nM)
-
Varying concentrations of DCQX or other competitor compounds
-
Binding Buffer
-
-
Incubation: Incubate the reaction tubes at 4°C for 30 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Calculate specific binding by subtracting non-specific binding from total binding. Analyze competitive binding data using non-linear regression to determine the Ki of the test compounds.
AMPA Receptor Radioligand Binding Assay ([3H]AMPA)
This protocol outlines a standard procedure for assessing the binding of compounds to the AMPA receptor.
Materials:
-
Rat forebrain membranes
-
[3H]AMPA (specific activity ~50-70 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
DCQX and other test compounds
-
L-Glutamate (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat forebrain membranes as described for the NMDA receptor binding assay.
-
Binding Reaction: In a final volume of 500 µL, combine:
-
100-200 µg of membrane protein
-
[3H]AMPA (final concentration ~5-10 nM)
-
Varying concentrations of DCQX or other competitor compounds
-
Binding Buffer (the inclusion of KSCN enhances the binding of agonists and antagonists)
-
-
Incubation: Incubate the reaction tubes at 4°C for 60 minutes.
-
Filtration and Quantification: Follow the same procedure as for the [3H]Glycine binding assay.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled L-glutamate (e.g., 1 mM). Calculate the Ki of the test compounds from competitive binding curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DCQX and a typical experimental workflow for its characterization.
References
- 1. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Pharmacodynamics of the Glutamate Receptor Antagonists in the Rat Barrel Cortex [frontiersin.org]
Understanding the Structure-Activity Relationship of Dichlorinated Quinoxalinediones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalinediones represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, dichlorinated quinoxalinediones have emerged as a scaffold of particular interest, demonstrating potent activity as antagonists of ionotropic glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of dichlorinated quinoxalinediones, with a focus on their role as competitive antagonists at non-NMDA glutamate receptors.[1] The document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent pathways and workflows to aid in the understanding and future development of these compounds.
Core Structure and Synthesis
The foundational structure of the compounds discussed herein is the 6,7-dichloroquinoxaline-2,3-dione scaffold. The synthesis of this core can be achieved through various routes, with a common method involving the condensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid. Further modifications, particularly at the 5-position, have been explored to modulate the activity and properties of these compounds.
A general synthetic pathway to 6,7-dichloro-5,8-quinoxalinedione has been described, starting from 4-aminophenol and proceeding through several steps, including a key chloroxidation reaction.[3][4]
Structure-Activity Relationship (SAR)
The biological activity of dichlorinated quinoxalinediones is highly dependent on the nature and position of substituents on the quinoxaline ring system. While much of the detailed SAR for dichlorinated analogs has been elucidated in the context of NMDA receptor antagonism, the findings provide valuable insights for the design of AMPA receptor antagonists.
Substitutions at the 6- and 7-Positions
The presence of dichloro groups at the 6- and 7-positions of the quinoxaline-2,3-dione core is a critical determinant of antagonist activity at glutamate receptors. These electron-withdrawing groups are thought to enhance the binding affinity of the molecule to the receptor.
N-Substitution
Substitution at the N1 and N4 positions of the quinoxalinedione ring has been shown to significantly impact both the activity and the mode of action (agonist versus antagonist). For instance, the introduction of a 2'-amino-2'-carboxyethyl group at the N1 position can convert an antagonist into an agonist, depending on the stereochemistry and other substitutions on the quinoxaline ring.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the activity of various dichlorinated quinoxalinedione derivatives. It is important to note that a significant portion of the detailed SAR studies for dichlorinated analogs has focused on their interaction with the glycine binding site of the NMDA receptor.
| Compound | Substitution | Target | Assay | Activity (IC50/Ki/EC50) | Reference |
| DCQX (this compound) | - | NMDA (Glycine Site) | [3H]glycine binding | - | [2] |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Cyano and Nitro at 6 and 7 | AMPA/Kainate | Whole-cell recording | Ki = 2.5 µM (Kainate), 3.5 µM (Quisqualate) | [6][7] |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | Dinitro at 6 and 7 | AMPA | [3H]AMPA binding | IC50 = 0.74 µM | [5] |
| Methyl-substituted analog | Methyl at 6 and 7 | AMPA | [3H]AMPA binding | IC50 = 22-51 µM | [5] |
Experimental Protocols
[3H]AMPA Radioligand Binding Assay
This assay is a standard method for determining the binding affinity of a compound to the AMPA receptor.
1. Membrane Preparation:
-
Adult male Sprague-Dawley rats (220–250 g) are euthanized, and the brainstems are dissected.[8]
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8]
-
The homogenate undergoes a series of centrifugations to isolate the cell membranes and remove endogenous glutamate.[8]
-
The final pellet is resuspended in 0.3 M sucrose and stored at -70°C.[8]
2. Binding Assay:
-
The prepared membranes are washed and resuspended in 50 mM Tris-HCl buffer (pH 7.4) containing 100 mM KSCN.[8]
-
The membranes are incubated with a fixed concentration of [3H]AMPA (e.g., 200 nM) and varying concentrations of the test compound in a final volume of 1 ml.[8]
-
The reaction is carried out at 25°C for 60 minutes.[8]
-
Bound and free radioligand are separated by filtration through GF/C filters.[8]
-
The filters are washed with ice-cold Tris-HCl buffer.[8]
-
Non-specific binding is determined in the presence of a high concentration of non-radioactive glutamate (1 mM).[8]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[8]
References
- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-DIONE AND SYNTHESIS OF ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]AMPA Binding [bio-protocol.org]
Spectroscopic Profile of 6,7-Dichloroquinoxaline-2,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 6,7-dichloroquinoxaline-2,3-dione, a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document outlines the expected spectroscopic data based on the analysis of structurally similar compounds, details the experimental protocols for acquiring such data, and visualizes the compound's mechanism of action and the analytical workflow.
Core Spectroscopic Data
Table 1: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium | N-H stretching (in solid state due to tautomerism) |
| 1720-1680 | Strong | C=O stretching (dione carbonyls) |
| 1610-1580 | Medium | C=C aromatic stretching |
| 1480-1450 | Medium | Aromatic ring vibrations |
| 1250-1200 | Medium | C-N stretching |
| 850-800 | Strong | C-H out-of-plane bending (aromatic) |
| 750-700 | Strong | C-Cl stretching |
Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 2H | N-H protons |
| ~7.8 | Singlet | 1H | Aromatic H-5 |
| ~7.6 | Singlet | 1H | Aromatic H-8 |
Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (C-2 and C-3) |
| ~135 | C-Cl (C-6 and C-7) |
| ~130 | Quaternary aromatic C (C-4a and C-8a) |
| ~120 | Aromatic C-H (C-5 and C-8) |
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 230/232/234 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 202/204/206 | [M-CO]⁺ |
| 174/176/178 | [M-2CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted from protocols for similar quinoxaline derivatives.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A JASCO FTIR-4160 spectrometer or an equivalent instrument is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: A Bruker AVANCE II+ 600 spectrometer or a similar high-field NMR instrument is utilized.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired at a frequency of 600 MHz. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2 seconds.
-
¹³C NMR: Spectra are recorded at a frequency of 150 MHz using a proton-decoupled pulse sequence.
-
2D experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system or a similar mass spectrometer with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion. Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The characteristic isotopic pattern for a molecule containing two chlorine atoms is observed.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
NMDA Receptor Antagonism by this compound
This compound acts as a competitive antagonist at the glycine co-agonist binding site on the NMDA receptor. This action prevents the receptor channel from opening, even in the presence of the primary agonist, glutamate. The diagram below illustrates this mechanism.
Caption: Antagonism at the NMDA Receptor Glycine Site.
References
Methodological & Application
Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3-dione in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2][3] This site is a crucial co-agonist binding location necessary for the activation of the NMDA receptor by glutamate. By blocking this site, DCQX effectively inhibits NMDA receptor function, making it a valuable tool for investigating the role of NMDA receptor-mediated neurotransmission in various physiological and pathological processes in the central nervous system.
The quinoxaline-2,3-dione scaffold is common to a number of glutamate receptor antagonists.[4] While other derivatives, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are potent antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, DCQX exhibits a high degree of selectivity for the NMDA receptor's glycine binding site.[2][3][5] This selectivity allows researchers to dissect the specific contributions of the glycine co-agonist site to NMDA receptor-dependent phenomena, including synaptic plasticity, excitotoxicity, and neuronal signaling.
These application notes provide an overview of the utility of DCQX in neuroscience research, including its mechanism of action, key experimental data, and detailed protocols for its use in receptor binding assays, electrophysiology, and in vivo neuroprotection studies.
Data Presentation
The following table summarizes the antagonist potency of DCQX and related quinoxaline-2,3-dione compounds at ionotropic glutamate receptors. This data highlights the selectivity of DCQX for the NMDA receptor glycine site.
| Compound | Receptor Target | Antagonist Potency (IC₅₀/Kᵢ) | Reference |
| This compound (DCQX) | NMDA Receptor (Glycine Site) | Competitive Antagonist (Specific affinity not quantified in provided results) | [1][2][3] |
| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | AMPA Receptor | IC₅₀ = 0.5 µM | [6] |
| Kainate Receptor | IC₅₀ = 2 µM | [6] | |
| NMDA Receptor (Glycine Site) | Antagonist activity reported | [2][5] | |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA Receptor | IC₅₀ = 0.3 µM | [3][7][8] |
| Kainate Receptor | IC₅₀ = 1.5 µM | [3][7][8] | |
| NMDA Receptor (Glycine Site) | IC₅₀ = 25 µM | [3][7][8] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling and Site of DCQX Action
The following diagram illustrates the activation of the NMDA receptor and the inhibitory mechanism of DCQX.
Experimental Workflow: Receptor Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of DCQX for the NMDA receptor glycine site.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is designed to determine the binding affinity (Kᵢ) of DCQX for the strychnine-insensitive glycine site on the NMDA receptor complex using [³H]glycine as the radioligand.
Materials:
-
Rat cortical tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-acetate, pH 7.4
-
[³H]Glycine (specific activity ~40-60 Ci/mmol)
-
DCQX stock solution (in DMSO, then diluted in assay buffer)
-
Non-specific binding control: Glycine (1 mM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer, centrifuge, 96-well plates, filter harvesting system
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). The membranes can be stored at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, set up the following incubation mixtures in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]glycine (final concentration ~10-20 nM), 50 µL of assay buffer, and 150 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of [³H]glycine, 50 µL of 1 mM glycine, and 150 µL of membrane preparation.
-
DCQX Competition: 50 µL of [³H]glycine, 50 µL of varying concentrations of DCQX (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 150 µL of membrane preparation.
-
-
Incubate the plates at 4°C for 30 minutes.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]glycine binding as a function of the log concentration of DCQX.
-
Determine the IC₅₀ value (the concentration of DCQX that inhibits 50% of specific [³H]glycine binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]glycine and Kᴅ is its dissociation constant for the glycine site.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes how to use DCQX to investigate the contribution of the NMDA receptor glycine site to synaptic transmission in acute brain slices (e.g., from the hippocampus).
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Internal solution for patch pipette. Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
DCQX stock solution.
-
Other relevant pharmacological agents (e.g., AMPA receptor antagonist like NBQX, GABAₐ receptor antagonist like picrotoxin).
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers with a bipolar stimulating electrode.
-
To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block and include an AMPA receptor antagonist (e.g., 10 µM NBQX) in the aCSF.
-
-
Application of DCQX:
-
After obtaining a stable baseline of NMDA receptor-mediated EPSCs, bath-apply DCQX at a desired concentration (e.g., 10-50 µM) through the perfusion system.
-
Record the changes in the amplitude and kinetics of the NMDA receptor-mediated EPSCs in the presence of DCQX.
-
To confirm the specificity of the effect, perform a washout of DCQX and observe the recovery of the synaptic response.
-
The effect of DCQX can be competitively reversed by co-application of a high concentration of glycine or D-serine.
-
Protocol 3: In Vivo Neuroprotection Study in a Model of Focal Cerebral Ischemia
This protocol outlines a general procedure to evaluate the neuroprotective potential of DCQX in a rodent model of stroke, such as transient middle cerebral artery occlusion (tMCAO).
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for MCAO surgery.
-
DCQX solution for in vivo administration (e.g., dissolved in saline with a small amount of DMSO and/or cyclodextrin for solubility, for intraperitoneal or intravenous injection).
-
2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct volume measurement.
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter).
Procedure:
-
Induction of Ischemia (tMCAO Model):
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for a defined period (e.g., 60-90 minutes).
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer DCQX or vehicle to different groups of animals. The timing of administration can be before ischemia (pre-treatment), during ischemia, or after the onset of reperfusion (post-treatment) to assess its therapeutic window.
-
The dose and route of administration (e.g., intraperitoneal, intravenous) should be optimized in preliminary studies.
-
-
Assessment of Neurological Deficits:
-
At various time points after ischemia (e.g., 24, 48, and 72 hours), evaluate the neurological function of the animals using a battery of behavioral tests. This can include a neurological deficit scoring system, rotarod test for motor coordination, and grip strength test.
-
-
Measurement of Infarct Volume:
-
At the end of the experiment (e.g., 72 hours post-ischemia), euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution at 37°C for 20-30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained slices and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the DCQX-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in neurological deficits and infarct volume in the DCQX group would indicate a neuroprotective effect.
-
Conclusion
This compound is a highly selective tool for the investigation of the NMDA receptor glycine co-agonist site. Its utility in receptor binding studies, electrophysiological recordings, and in vivo models of neurological disorders allows researchers to elucidate the specific roles of this modulatory site in neuronal function and dysfunction. The protocols provided herein offer a framework for the practical application of DCQX in a neuroscience research setting.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of a Novel Inhibitor of c-Jun N-Terminal Kinase in the Rat Model of Transient Focal Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Protocol for the Application of 6,7-Dichloroquinoxaline-2,3-dione as a Selective NMDA Receptor Glycine Site Antagonist
Abstract
This document provides a detailed protocol for the use of 6,7-Dichloroquinoxaline-2,3-dione (DCQX), a potent and selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. Contrary to some initial classifications within the quinoxaline-2,3-dione family, which includes several AMPA receptor antagonists, experimental evidence has robustly demonstrated that DCQX's primary mechanism of action is the competitive antagonism at the glycine co-agonist site of the NMDA receptor complex.[1][2] This document outlines its mechanism of action, provides quantitative data on its binding affinity, and details experimental protocols for its application in electrophysiological and in vitro binding assays.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine. The glycine binding site on the GluN1 subunit of the NMDA receptor represents a key modulatory site for receptor function. Antagonism at this site can effectively inhibit NMDA receptor-mediated currents and downstream signaling cascades.
This compound (DCQX) is a quinoxaline derivative that has been identified as a highly selective competitive antagonist for the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] This selectivity makes it a valuable pharmacological tool for dissecting the role of the glycine co-agonist site in NMDA receptor function and for investigating the physiological and pathological consequences of its modulation.
Mechanism of Action
DCQX exerts its antagonistic effect by competing with the endogenous co-agonists, glycine and D-serine, for binding to the glycine binding pocket on the GluN1 subunit of the NMDA receptor. By occupying this site, DCQX prevents the conformational changes necessary for channel opening, even in the presence of glutamate. This leads to a reduction or complete abolition of NMDA receptor-mediated ion flux and subsequent intracellular signaling.[1]
Quantitative Data
The following table summarizes the binding affinity of this compound for the NMDA receptor glycine site.
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ | ~5.7 µM | Guinea Pig | Brain frontal cortex membranes | [4] |
| Kᵢ | Not explicitly stated |
Note: The IC₅₀ value represents the concentration of DCQX required to displace 50% of [³H]glycine binding. Further studies may be required to determine the precise Kᵢ value.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Due to the limited aqueous solubility of DCQX, a stock solution is typically prepared in an organic solvent such as DMSO.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of DCQX powder and dissolve it in the corresponding volume of DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 2.31 mg of DCQX (Molecular Weight: 231.04 g/mol ) in 1 ml of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the use of DCQX to investigate its effect on NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 glycine; pH 7.2)
-
Internal (pipette) solution (e.g., containing in mM: 130 CsCl, 10 BAPTA, 10 HEPES; pH 7.2)
-
NMDA and glycine for receptor activation
-
DCQX stock solution
Procedure:
-
Prepare the external and internal solutions and ensure they are filtered and at the correct pH and osmolarity.
-
Prepare fresh dilutions of NMDA, glycine, and DCQX in the external solution on the day of the experiment. Typical working concentrations for NMDA and glycine are in the µM range, while DCQX can be tested in a concentration range spanning its expected IC₅₀ (e.g., 1-100 µM).
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply NMDA and glycine to the neuron using a perfusion system to evoke NMDA receptor-mediated currents.
-
After recording a stable baseline NMDA-evoked current, co-apply DCQX with NMDA and glycine.
-
Record the current in the presence of DCQX. A reduction in the current amplitude indicates antagonism of the NMDA receptor.
-
To confirm competitive antagonism, perform a dose-response curve by applying increasing concentrations of glycine in the presence of a fixed concentration of DCQX. A rightward shift in the glycine dose-response curve is indicative of competitive antagonism.
-
Wash out DCQX by perfusing with the external solution containing only NMDA and glycine to observe the recovery of the current.
In Vitro Binding Assay: [³H]-glycine Competition Assay
This protocol describes a competition binding assay to determine the affinity of DCQX for the NMDA receptor glycine site using radiolabeled glycine.
Materials:
-
Rat brain cortical membranes (or other tissue preparation rich in NMDA receptors)
-
[³H]-glycine (radioligand)
-
Unlabeled glycine (for determining non-specific binding)
-
This compound (DCQX)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain cortical membranes according to standard protocols.
-
On the day of the experiment, thaw the membrane preparation and resuspend it in ice-cold binding buffer.
-
Prepare a series of dilutions of DCQX in the binding buffer.
-
Set up the binding assay in microcentrifuge tubes or a 96-well plate. Each reaction should contain:
-
A fixed concentration of [³H]-glycine (typically at or below its Kd).
-
The membrane preparation.
-
Either binding buffer (for total binding), a high concentration of unlabeled glycine (e.g., 1 mM, for non-specific binding), or one of the DCQX dilutions.
-
-
Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-glycine binding as a function of the DCQX concentration.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ value of DCQX.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and antagonism by DCQX.
Experimental Workflow for Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Workflow for [³H]-glycine Binding Assay
Caption: Workflow for [³H]-glycine competition binding assay.
References
- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 6,7-Dichloroquinoxaline-2,3-dione in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a potent and selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1] This mechanism of action makes it a valuable tool for in vitro studies of neuronal function and pathology, particularly in the context of excitotoxicity. Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, primarily NMDA and AMPA receptors, leads to neuronal damage and death.[2][3] This phenomenon is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
These application notes provide a comprehensive overview of the in vitro applications of DCQX in neuronal cultures, with a focus on its use as a neuroprotective agent against glutamate-induced excitotoxicity. Detailed protocols for key experiments are provided to facilitate the integration of DCQX into research and drug discovery workflows.
Key Applications
-
Neuroprotection against Glutamate-Induced Excitotoxicity: DCQX can be utilized to protect cultured neurons from the damaging effects of excessive glutamate exposure by blocking the glycine co-agonist site on the NMDA receptor, thereby preventing receptor over-activation.
-
Investigation of NMDA Receptor Function: As a selective antagonist of the glycine site, DCQX allows for the specific interrogation of the role of this co-agonist site in various physiological and pathological processes in neuronal cultures.
-
Screening for Novel Neuroprotective Compounds: The neuroprotective effects of DCQX can serve as a positive control in high-throughput screening assays aimed at identifying new drug candidates that mitigate excitotoxic neuronal death.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Binding Specificity | Competitive antagonist at the strychnine-insensitive glycine site of the NMDA receptor complex. | Rat brain synaptic membranes | [1] |
| Functional Effect | Inhibition of NMDA receptor-mediated neuronal excitation and subsequent excitotoxicity. | Primary neuronal cultures | Inferred from mechanism |
Signaling Pathways and Experimental Workflow
Glutamate Excitotoxicity Signaling Pathway
This diagram illustrates the signaling cascade initiated by excessive glutamate, leading to neuronal cell death, and the point of intervention for this compound (DCQX).
Caption: Glutamate excitotoxicity pathway and DCQX intervention.
Experimental Workflow for Neuroprotection Assay
This diagram outlines the key steps in a typical in vitro neuroprotection assay to evaluate the efficacy of DCQX.
References
Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3-dione (DCQX) in the Study of Excitatory Amino Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6,7-dichloroquinoxaline-2,3-dione (DCQX), a potent antagonist for studying excitatory amino acid (EAA) receptors. The information presented here is intended to guide researchers in designing and executing experiments to investigate the role of EAA receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, in various physiological and pathological processes.
Introduction
This compound (DCQX) is a competitive antagonist that has been demonstrated to be highly selective for the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] This selectivity makes it a valuable tool for distinguishing the functional roles of the glycine co-agonist site from the glutamate binding site on the NMDA receptor, as well as from the activity of other ionotropic glutamate receptors such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Structurally related quinoxaline-diones, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are potent competitive antagonists of non-NMDA receptors, but also exhibit some activity at the NMDA receptor's glycine site.[3][4] In contrast, studies have shown that DCQX effectively displaces [3H]glycine binding without affecting [3H]glutamate binding, highlighting its specificity.[1][2]
Data Presentation
The following table summarizes the available quantitative data for DCQX and related quinoxaline-dione compounds for comparative purposes.
| Compound | Receptor Subtype | Binding Site | Affinity (Ki/IC50) | Reference |
| This compound (DCQX) | NMDA | Glycine | High Affinity (qualitative) | [1][2] |
| AMPA | - | No significant inhibition reported | [1] | |
| Kainate | - | No significant inhibition reported | [1] | |
| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | AMPA | Glutamate | IC50 = 0.5 µM | [3] |
| Kainate | Glutamate | IC50 = 0.1 µM | [3] | |
| NMDA | Glycine | IC50 = 40 µM | [3] | |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA | Glutamate | IC50 = 0.3 µM | |
| Kainate | Glutamate | IC50 = 1.5 µM | ||
| NMDA | Glycine | IC50 = 25 µM |
Signaling Pathways
Activation of excitatory amino acid receptors initiates distinct downstream signaling cascades. DCQX, by selectively blocking the glycine co-agonist site of the NMDA receptor, can be used to dissect the contribution of this specific receptor to cellular signaling.
Caption: NMDA Receptor Signaling Pathway and Site of DCQX Action.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, this compound (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving 6,7-Dichloroquinoxaline-2,3-dione for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3-dione (DCQX) is a potent and selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This characteristic makes it a valuable tool for researchers studying glutamatergic neurotransmission and its role in various physiological and pathological processes in the central nervous system. Proper preparation of DCQX solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide detailed protocols for the dissolution, storage, and application of DCQX in a laboratory setting.
Product Information
| Property | Value |
| IUPAC Name | 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |
| Synonyms | DCQX |
| CAS Number | 25983-13-5 |
| Molecular Formula | C₈H₄Cl₂N₂O₂ |
| Molecular Weight | 231.04 g/mol |
| Mechanism of Action | Competitive antagonist at the NMDA receptor glycine site |
Solubility and Stability
| Solvent | Solubility | Stability and Storage Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble. While exact solubility is not specified, stock solutions of similar quinoxaline derivatives are commonly prepared at 100 mM. | Prepare high-concentration stock solutions (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles. DMSO is hygroscopic; store in a dry environment. |
| Aqueous Buffers | Poorly soluble. | It is not recommended to dissolve DCQX directly in aqueous solutions. Dilute from a DMSO stock solution for final working concentrations. |
Note: For all in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out the desired amount of DCQX powder. For a 10 mM stock solution, you will need 2.31 mg of DCQX for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the DCQX powder.
-
Mixing: Vortex the solution thoroughly until the DCQX is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM DCQX stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DCQX stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: Add the final diluted DCQX solution to your cell culture plates. Ensure that the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add the appropriate volume of this 10 µM solution to your cell culture wells to achieve the final desired concentration. Remember to account for the volume of medium already in the wells.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of DCQX as an antagonist at the glycine binding site of the NMDA receptor, thereby inhibiting downstream signaling cascades.
Caption: Mechanism of DCQX at the NMDA Receptor.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for utilizing DCQX in a cell-based assay to study its effects on neuronal activity or cytotoxicity.
Application of 6,7-Dichloroquinoxaline-2,3-dione in Blocking AMPA/Kainate Receptors: A Corrected Assessment and Application Notes for a Related Compound
Initial Assessment: The request for application notes on 6,7-dichloroquinoxaline-2,3-dione (DCQX) as a blocker of AMPA/kainate receptors is based on a premise that is not supported by the current scientific literature. Extensive research has demonstrated that DCQX is a highly selective competitive antagonist for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1] Studies have shown that DCQX does not inhibit glutamate binding, a key characteristic of AMPA/kainate receptor antagonists.
In contrast, other members of the quinoxaline-2,3-dione family, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are well-characterized as potent, competitive antagonists of AMPA and kainate receptors.[2][3][4][5]
Therefore, this document will provide detailed application notes and protocols for 6,7-dinitroquinoxaline-2,3-dione (DNQX) , a closely related and scientifically appropriate compound for the requested application of blocking AMPA/kainate receptors.
Application Notes for 6,7-Dinitroquinoxaline-2,3-dione (DNQX) as an AMPA/Kainate Receptor Antagonist
Introduction: 6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[2] It acts by competing with the endogenous ligand, glutamate, at its binding site on the receptor. Due to its broad-spectrum antagonism of non-NMDA receptors, DNQX is a valuable pharmacological tool for investigating the roles of AMPA and kainate receptors in synaptic transmission, plasticity, and excitotoxicity. It is crucial to note that DNQX also exhibits antagonist activity at the glycine site of the NMDA receptor, although with lower affinity than for AMPA/kainate receptors.[2][3][4]
Mechanism of Action: DNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby preventing the conformational change required for ion channel opening. This blockade of ion flux, primarily of Na⁺ and Ca²⁺ ions, leads to a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of neuronal excitability.
Mechanism of DNQX antagonism at AMPA/kainate receptors.
Quantitative Data
The following table summarizes the inhibitory constants (Ki) of DNQX at different glutamate receptor subtypes. This data highlights its potency at AMPA and kainate receptors.
| Receptor Subtype | Ligand | Ki (nM) |
| AMPA | [³H]AMPA | 150 |
| Kainate | [³H]Kainate | 300 |
| NMDA (Glycine Site) | [³H]Glycine | 1000 |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
Radioligand Binding Assay for Determining DNQX Affinity
This protocol outlines a competitive binding assay to determine the affinity of DNQX for AMPA receptors using [³H]AMPA.
Materials:
-
Rat cortical membranes
-
[³H]AMPA (specific activity ~50-60 Ci/mmol)
-
DNQX
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polyethyleneimine (PEI)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Tris-HCl buffer
-
50 µL of varying concentrations of DNQX (or buffer for total binding, and a saturating concentration of non-labeled glutamate for non-specific binding)
-
50 µL of [³H]AMPA (final concentration ~5 nM)
-
50 µL of cortical membrane preparation (~100 µg of protein)
-
-
Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DNQX concentration. Determine the IC₅₀ value (concentration of DNQX that inhibits 50% of specific [³H]AMPA binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]AMPA and Kd is its dissociation constant.
Workflow for radioligand binding assay.
Electrophysiological Recording of AMPA/Kainate Receptor Blockade
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional antagonism of AMPA/kainate receptors by DNQX in cultured hippocampal neurons.
Materials:
-
Cultured hippocampal neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
AMPA or Kainate
-
DNQX
Procedure:
-
Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.
-
Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.
-
Whole-Cell Recording: Obtain a gigaseal on a neuron and establish a whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a brief pulse of AMPA (100 µM) or kainate (100 µM) using a fast-perfusion system to evoke an inward current.
-
DNQX Application: Co-apply varying concentrations of DNQX with the agonist to measure the inhibition of the agonist-evoked current.
-
Data Acquisition and Analysis: Record the current responses using data acquisition software. Measure the peak amplitude of the inward currents in the absence and presence of DNQX. Plot the percentage of inhibition against the DNQX concentration to determine the IC₅₀ for the functional blockade of the receptors.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Method for synthesizing 6,7-Dichloroquinoxaline-2,3-dione from 4,5-dichlorobenzene-1,2-diamine
Application Note: A Detailed Protocol for the Synthesis of 6,7-Dichloroquinoxaline-2,3-dione
Introduction
This compound is a key heterocyclic compound utilized in medicinal chemistry and materials science. It is recognized as a selective competitive antagonist at the glycine site of the NMDA glutamate receptor, making it a valuable scaffold for the development of neurological drugs.[1][2] The synthesis of quinoxaline-2,3-diones is most commonly achieved through the cyclocondensation of an o-phenylenediamine with oxalic acid. This document provides a detailed protocol for the synthesis of this compound from 4,5-dichlorobenzene-1,2-diamine and oxalic acid.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction where 4,5-dichlorobenzene-1,2-diamine reacts with oxalic acid, typically in an acidic aqueous medium, to form the desired product with the elimination of two water molecules.
(4,5-dichlorobenzene-1,2-diamine) + (Oxalic Acid) → (this compound) + 2 H₂O
Experimental Protocol
This protocol is based on the well-established Phillips condensation method for synthesizing quinoxalinediones from o-phenylenediamines and oxalic acid.[3][4]
Materials and Equipment
-
Chemicals:
-
4,5-dichlorobenzene-1,2-diamine (1.0 eq)
-
Oxalic acid dihydrate (1.1 eq)
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Ethanol
-
Deionized Water
-
Activated Charcoal
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Drying oven or vacuum desiccator
-
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (e.g., 10 mmol, 1.77 g) and oxalic acid dihydrate (11 mmol, 1.39 g).
-
Solvent Addition: Add 100 mL of dilute hydrochloric acid (2 M) to the flask. The acid serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Decolorization: After the initial reflux period, remove the flask from the heat source and allow it to cool slightly. If the solution is colored, add a small amount of activated charcoal and reflux for an additional 10-15 minutes.
-
Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature. A precipitate of the product should form. For maximum yield, cool the mixture further in an ice bath for 30-60 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water to remove any remaining acid and unreacted oxalic acid, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the purified product in a drying oven at 80-100 °C or under vacuum to a constant weight.
-
Characterization: The final product, this compound, should be a stable solid. Confirm the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid is corrosive. Handle with care.
-
Avoid inhalation of dust from the solid reagents and product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of quinoxaline-2,3-diones via cyclocondensation. Yields for this type of reaction are generally high.[5]
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (hr) | Temperature (°C) | Typical Yield (%) |
| 4,5-dichlorobenzene-1,2-diamine | Oxalic Acid | Aqueous | Hydrochloric Acid | 2 - 4 | ~100 (Reflux) | 85 - 95 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 6,7-Dichloroquinoxaline-2,3-dione in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 6,7-Dichloroquinoxaline-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a heterocyclic organic compound with a largely nonpolar structure, which contributes to its low solubility in water. Like many quinoxaline derivatives, its planar structure and crystalline nature can lead to strong intermolecular interactions, making it difficult for water molecules to solvate the individual molecules effectively.
Q2: What are the primary methods to improve the solubility of this compound?
A2: The primary methods for enhancing the aqueous solubility of this compound include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the preparation of supersaturated solutions. The choice of method depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the experimental system to additives.
Q3: Is the solubility of this compound pH-dependent?
A3: Yes, the solubility of this compound is expected to be pH-dependent. The dione structure contains two amide functional groups (-NH-C=O), which have acidic protons. In basic conditions (higher pH), these protons can be removed, forming a more soluble salt. Therefore, increasing the pH of the aqueous solution should increase the solubility of the compound.
Q4: Can I use DMSO to dissolve this compound for my experiments?
A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve this compound. However, for aqueous-based experiments, it is crucial to keep the final concentration of DMSO as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity in biological assays[1]. When preparing a stock solution in DMSO, it is recommended to dilute it in a stepwise manner into your aqueous buffer to prevent precipitation[1].
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule. Studies have shown that complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPCD), can significantly enhance the aqueous solubility of quinoxaline derivatives[2].
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent like DMSO or ethanol first, then slowly add the aqueous buffer while vortexing. Ensure the final co-solvent concentration is compatible with your experiment. |
| Incorrect pH | The compound is likely more soluble at a higher pH. Try adjusting the pH of your buffer to a more basic value (e.g., pH 8-9). Be mindful of the pH stability of your compound and the requirements of your experiment. |
| Insufficient mixing/sonication | Ensure vigorous mixing or use an ultrasonic bath to aid dissolution. Gentle heating may also be applied if the compound is thermally stable. |
Issue 2: The compound precipitates out of solution after dilution from a DMSO stock.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity | Perform a stepwise dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can help maintain solubility. |
| Exceeding the aqueous solubility limit | The final concentration in the aqueous solution may be too high. Try preparing a more dilute final solution. Alternatively, consider using a solubility-enhancing excipient in your aqueous buffer. |
| Hygroscopic nature of DMSO | Water absorbed by DMSO over time can reduce its solvating power. Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution[3]. |
Issue 3: I need a higher concentration in aqueous solution than I am currently achieving.
| Possible Cause | Troubleshooting Step |
| Approaching the solubility limit | Employ a solubility enhancement technique. Complexation with a cyclodextrin is a highly effective method for quinoxaline derivatives[2][4][5]. Alternatively, prepare a supersaturated solution, but be aware of its inherent instability. |
| Salt formation has not been attempted | If your experimental conditions allow, dissolving the compound in a basic solution (e.g., dilute NaOH) to form the salt will significantly increase its aqueous solubility. |
Quantitative Data Summary
| Method | Principle | Expected Effect on Solubility | Considerations |
| pH Adjustment | Ionization of the acidic amide protons to form a more soluble salt. | Significant increase at higher pH. | Compound stability at high pH; compatibility with the experimental system. |
| Co-solvents (e.g., DMSO, Ethanol) | Reducing the polarity of the solvent system. | High solubility in the co-solvent, but limited by the tolerated concentration in the final aqueous solution. | Potential for solvent toxicity or interference in biological assays. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Substantial increase in apparent aqueous solubility[2]. | Stoichiometry of the complex; potential for competitive binding in some assays. |
| Supersaturated Solution | Achieving a thermodynamically unstable concentration above the equilibrium solubility. | Temporarily high concentration, but prone to precipitation[6]. | Requires a precipitation inhibitor for stabilization; short-term use is recommended. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration, ensuring the final DMSO concentration is low and consistent across all samples.
-
Vortex each solution vigorously for 1-2 minutes.
-
Visually inspect for any precipitation. For quantitative analysis, the solutions can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: Cyclodextrin-Mediated Solubilization (Kneading Method)
-
Weigh out this compound and a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.
-
Place the powders in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Test the solubility of the prepared complex in your desired aqueous buffer and compare it to the solubility of the uncomplexed compound.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Simplified signaling pathway involving this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Host-quest inclusion complex of quinoxaline-1,4-dioxide derivative with 2-hydroxypropyl-β-cyclodextrin: Preparation, characterization, and antibacterial activity | Beirut Arab University [bau.edu.lb]
- 3. researchgate.net [researchgate.net]
- 4. A Focussed Analysis of β-cyclodextrins for Quinoxaline Deriv...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming 6,7-Dichloroquinoxaline-2,3-dione precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 6,7-Dichloroquinoxaline-2,3-dione (DCQX) in experimental buffers.
Troubleshooting Guide: Overcoming Precipitation
Problem: My this compound solution is cloudy or has visible precipitate.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has inherently low solubility in aqueous buffers. |
| Incorrect Solvent for Stock Solution | Using a solvent in which the compound is not fully soluble will lead to precipitation upon dilution. |
| pH of the Buffer | The solubility of quinoxaline-2,3-dione derivatives can be pH-dependent. A slightly alkaline pH may improve solubility for some analogs.[1] |
| Buffer Composition | Certain buffer components may interact with the compound, reducing its solubility. |
| Low Temperature | Solubility often decreases at lower temperatures. Stock solutions stored at 4°C or -20°C may precipitate. |
| High Concentration | The working concentration of the compound may exceed its solubility limit in the final experimental buffer. |
| Slow Dissolution Rate | The compound may require more time or energy to fully dissolve. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its low aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
Q2: At what concentration should I prepare the stock solution?
A2: It is advisable to prepare a stock solution at a concentration significantly higher than your final experimental concentration, for example, 10-50 mM in 100% DMSO. This allows for a small volume of the stock solution to be added to your aqueous buffer, minimizing the final concentration of the organic solvent.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: While aiming for a low final DMSO concentration is ideal, sometimes increasing it to 0.5% or 1% can help maintain solubility. Always test the tolerance of your experimental system to the final DMSO concentration.
-
Use a gentle warming step: After diluting the stock solution, warming the buffer to 37°C may help dissolve the compound. However, be cautious about the temperature stability of your compound and other reagents.
-
Try a different buffer or adjust the pH: The solubility of similar quinoxaline-2,3-dione derivatives has been shown to improve in TRIS buffer at a slightly alkaline pH (e.g., pH 9).[1] Consider testing your experiment in a buffer with a higher pH if your assay allows.
-
Sonication: Brief sonication of the final solution can help to break down small precipitates and aid in dissolution.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and warm to room temperature. Vortex briefly to ensure the compound is fully dissolved before adding it to your experimental buffer.
Q5: Can I use buffers other than PBS?
A5: Yes. If you are experiencing precipitation in PBS, consider using other common biological buffers such as TRIS or HEPES. As mentioned, a TRIS buffer at a slightly alkaline pH might offer better solubility for this class of compounds.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the appropriate amount of this compound powder. For a 1 mL 10 mM stock solution (Molecular Weight ≈ 231.04 g/mol ), you will need 2.31 mg.
-
Add the weighed compound to a microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.31 mg).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution and Troubleshooting Precipitation
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Experimental buffer (e.g., PBS, TRIS, or HEPES)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. For example, to make 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock.
-
Warm your experimental buffer to room temperature or 37°C.
-
Add the calculated volume of the DMSO stock solution to the experimental buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Continue vortexing for 30-60 seconds.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs:
-
Option A (Warming): Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Option B (Sonication): Place the tube in a sonicating water bath for 1-2 minutes.
-
Option C (pH Adjustment): If your experiment can tolerate it, consider preparing your working solution in a buffer with a higher pH (e.g., TRIS pH 8.0-9.0).[1]
-
Quantitative Data Summary
| Solvent/Buffer | Expected Solubility | Notes |
| Water | Very Low | Expected to be in the low µg/mL range. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low | Prone to precipitation, especially at concentrations above the low µM range. |
| TRIS Buffer pH 8.0-9.0 | Moderate | A slightly alkaline pH may increase the solubility of the deprotonated form.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Suitable for preparing high-concentration stock solutions (e.g., >50 mM). |
| Ethanol | Moderate | Can be used as a co-solvent, but may be more toxic to cells than DMSO. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of NMDA and AMPA receptors showing the antagonistic action of DCQX.
References
Optimizing concentration of 6,7-Dichloroquinoxaline-2,3-dione for AMPA receptor blockade
Welcome to the Technical Support Center for Quinoxaline-2,3-dione Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of these compounds in experimental settings.
Important Note on Receptor Selectivity of 6,7-Dichloroquinoxaline-2,3-dione (DCQX)
Initial inquiries often concern the use of this compound (DCQX) as an AMPA receptor antagonist. However, extensive research has demonstrated that DCQX is a highly selective competitive antagonist of the glycine co-agonist site on the NMDA receptor [1][2]. It does not significantly block AMPA or kainate receptors.
This guide will provide detailed information on the proper use of DCQX for NMDA receptor modulation and will also present effective strategies and protocols for AMPA receptor blockade using appropriate quinoxaline-2,3-dione analogs, namely CNQX and NBQX.
Frequently Asked Questions (FAQs)
Q1: I want to block AMPA receptors. Can I use this compound (DCQX)?
A: No, DCQX is not recommended for blocking AMPA receptors. Scientific literature consistently shows that DCQX is a selective antagonist for the glycine binding site on the NMDA receptor and does not significantly inhibit AMPA or kainate receptors[1][2]. For effective AMPA receptor blockade, we recommend using CNQX or NBQX.
Q2: What are the primary applications of DCQX in research?
A: DCQX is a valuable tool for isolating and studying the role of the glycine co-agonist site in NMDA receptor function. Its high selectivity allows researchers to investigate NMDA receptor-mediated processes that are dependent on glycine binding, without directly interfering with glutamate binding at either NMDA or AMPA receptors[1][2].
Q3: What are the key differences between CNQX, DNQX, and NBQX for AMPA receptor antagonism?
A: All three are effective non-NMDA receptor antagonists, but they differ in their selectivity and potency.
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): A potent AMPA and kainate receptor antagonist. It also has some activity at the NMDA receptor glycine site at higher concentrations.
-
DNQX (6,7-dinitroquinoxaline-2,3-dione): A selective non-NMDA receptor antagonist, targeting both AMPA and kainate receptors. It can also act as an antagonist at the NMDA receptor glycine site.
-
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline): A potent and selective AMPA receptor antagonist, which also acts on kainate receptors. It is often preferred for its high selectivity for AMPA receptors over the NMDA receptor glycine site compared to CNQX[3].
Q4: How should I prepare stock solutions of these compounds?
A: Quinoxaline-2,3-dione derivatives generally have low solubility in aqueous solutions.
-
DCQX: Information on solubility is limited, but like other quinoxalinediones, it is expected to be poorly soluble in water. Stock solutions are typically prepared in DMSO.
-
CNQX and NBQX: Stock solutions are commonly prepared in DMSO[4]. For experiments where DMSO may be problematic, water-soluble salt forms (e.g., CNQX disodium salt, NBQX disodium salt) are available[5].
Q5: Are there any known stability issues with these compounds in solution?
A: Stock solutions of quinoxaline-2,3-dione derivatives in DMSO are generally stable when stored at -20°C or -80°C. However, it is always best practice to prepare fresh working solutions from the stock for each experiment to ensure consistency and avoid potential degradation[6][7]. The stability of these compounds in aqueous physiological buffers at working concentrations can be limited, and it is recommended to use them within a few hours of preparation.
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of DCQX, CNQX, and NBQX at their respective primary and secondary targets.
Table 1: this compound (DCQX) - NMDA Receptor Glycine Site Antagonist
| Parameter | Receptor/Site | Value | Species | Assay | Reference |
| Selectivity | NMDA Receptor Glycine Site | High | Rat | Radioligand Binding | [1][2] |
| Effect | Competitive Antagonist | - | Rat | Radioligand Binding | [1] |
Table 2: Alternative AMPA Receptor Antagonists
| Compound | Parameter | Receptor/Site | Value | Species | Assay | Reference |
| CNQX | IC50 | AMPA Receptor | 0.3 µM | - | - | [8] |
| IC50 | Kainate Receptor | 1.5 µM | - | - | [8] | |
| IC50 | NMDA Glycine Site | 25 µM | - | - | [8] | |
| NBQX | IC50 | AMPA Receptor | 0.15 µM | - | - | |
| IC50 | Kainate Receptor | 4.8 µM | - | - | ||
| IC50 | AMPA-evoked currents | 0.4 µM | Mouse | Electrophysiology | ||
| IC50 | NMDA-induced currents | 60 µM | Mouse | Electrophysiology |
Experimental Protocols
Detailed Methodology 1: Using DCQX for NMDA Receptor Glycine Site Blockade (Electrophysiology)
This protocol provides a general framework for using DCQX in whole-cell patch-clamp recordings to study NMDA receptor currents.
Objective: To isolate and record NMDA receptor-mediated currents while blocking the glycine co-agonist site.
Materials:
-
DCQX powder
-
DMSO
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Cell culture or brain slice preparation
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DCQX in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the DCQX stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Perfuse the cell with standard aCSF containing an AMPA receptor antagonist (e.g., 10 µM NBQX) and a GABAA receptor antagonist (e.g., 50 µM picrotoxin) to isolate NMDA receptor currents.
-
Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel[9].
-
Evoke synaptic responses by electrical stimulation of afferent fibers or by puff application of NMDA.
-
Obtain a stable baseline recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Switch the perfusion to the aCSF containing DCQX.
-
Record the response in the presence of DCQX until a new stable baseline is achieved.
-
To confirm that the effect of DCQX is at the glycine site, you can attempt to rescue the NMDA receptor current by adding a high concentration of glycine or D-serine to the perfusate.
-
-
Data Analysis:
-
Measure the amplitude and/or area of the NMDA receptor-mediated EPSCs before and after the application of DCQX.
-
Calculate the percentage of inhibition to determine the efficacy of DCQX at the concentration used.
-
Detailed Methodology 2: Using CNQX for AMPA Receptor Blockade (Cell Culture)
This protocol outlines the use of CNQX to block AMPA receptor-mediated excitotoxicity in a neuronal cell culture model.
Objective: To assess the neuroprotective effect of CNQX against AMPA-induced cell death.
Materials:
-
CNQX powder
-
DMSO
-
Neuronal cell culture (e.g., primary cortical neurons)
-
Cell culture medium
-
AMPA or glutamate solution
-
Cell viability assay (e.g., MTT, LDH)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of CNQX in 100% DMSO.
-
Store in aliquots at -20°C.
-
-
Cell Culture and Treatment:
-
Plate neurons at an appropriate density and allow them to mature.
-
On the day of the experiment, replace the culture medium with a fresh medium containing different concentrations of CNQX (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Pre-incubate the cells with CNQX for a defined period (e.g., 30 minutes).
-
Introduce the excitotoxic insult by adding AMPA or glutamate to the culture medium at a concentration known to induce cell death (e.g., 50-100 µM glutamate).
-
Co-incubate the cells with CNQX and the agonist for a specified duration (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with agonist alone, and cells treated with CNQX alone.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard assay (e.g., MTT or LDH).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control group.
-
Plot the cell viability against the concentration of CNQX to determine the dose-dependent neuroprotective effect.
-
Calculate the EC50 for the neuroprotective effect of CNQX.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of DCQX on synaptic currents | 1. The synaptic response is not mediated by NMDA receptors. 2. Insufficient concentration of DCQX. 3. Degradation of the DCQX working solution. 4. The glycine site is already saturated by endogenous glycine/D-serine. | 1. Confirm the presence of NMDA receptor currents using a known NMDA receptor antagonist (e.g., AP5). 2. Perform a dose-response curve to determine the optimal concentration. 3. Prepare fresh working solutions for each experiment. 4. Consider the glycine concentration in your experimental buffer. |
| Incomplete blockade of AMPA receptors with CNQX/NBQX | 1. Insufficient antagonist concentration. 2. The synaptic response may also involve kainate receptors that are less sensitive to the antagonist. 3. Antagonist solution has degraded. | 1. Increase the concentration of CNQX or NBQX. A concentration of 10 µM is often sufficient for complete blockade[3][10][11][12]. 2. Refer to the IC50 values for kainate receptors and adjust the concentration accordingly if you suspect their involvement. 3. Prepare fresh working solutions. |
| Precipitation of the compound in the working solution | 1. The compound has low solubility in the aqueous buffer. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Use a water-soluble salt form of the antagonist if available. 2. Ensure the stock solution is fully dissolved in DMSO before diluting in the aqueous buffer. Gentle warming or sonication of the stock solution may help. 3. Prepare the working solution immediately before use. |
| Observed off-target effects | 1. The concentration of the antagonist is too high, leading to non-specific binding. 2. The antagonist has known secondary targets (e.g., CNQX at the NMDA glycine site). | 1. Use the lowest effective concentration determined from a dose-response experiment. 2. Be aware of the pharmacological profile of the chosen antagonist and select the most specific one for your experimental question (e.g., NBQX is generally more selective for AMPA/kainate receptors than CNQX). |
Visualizations
Caption: AMPA Receptor Signaling and Blockade by CNQX/NBQX.
Caption: NMDA Receptor Signaling and Antagonism by DCQX at the Glycine Site.
Caption: General Workflow for Electrophysiological Experiments.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stock solution stability: Significance and symbolism [wisdomlib.org]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Stability of 6,7-Dichloroquinoxaline-2,3-dione in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6,7-dichloroquinoxaline-2,3-dione in solution.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution | The solvent has a low solvating power for the compound. | Use a more polar organic solvent. Quinoxalinedione is known to be soluble in polar organic solvents.[1] Consider solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| The solution is supersaturated. | Prepare a less concentrated stock solution. Perform solubility tests to determine the optimal concentration range in your chosen solvent system. | |
| The temperature of the solution has decreased. | Ensure that the solution is stored and used at a consistent temperature. Some compounds are less soluble at lower temperatures. | |
| Inconsistent experimental results | The compound may be degrading in solution over time. | Prepare fresh solutions before each experiment. If using a stock solution, assess its stability over the intended period of use. |
| The solution was exposed to light. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Quinoxaline derivatives can be light-sensitive. | |
| The pH of the solution is not optimal. | Buffer the aqueous solution to a stable pH. The stability of quinoxaline-2,3-diones can be pH-dependent. | |
| Discoloration of the solution | This may indicate degradation of the compound. | Discard the solution and prepare a fresh batch. Investigate potential causes of degradation such as exposure to light, extreme pH, or reactive species in the solution. |
| Contamination of the solution. | Ensure proper handling and storage to prevent contamination. Use sterile, high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the general solubility of quinoxalinediones, polar organic solvents are recommended.[1] For creating stock solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices. For aqueous experimental buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution, ensuring the final organic solvent concentration is compatible with your experimental system.
Q2: How should I store solutions of this compound?
A2: Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination. To minimize degradation, it is recommended to store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in aqueous solution?
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, quinoxaline-2,3-dione structures can be susceptible to hydrolysis of the amide bonds under strong acidic or basic conditions. The aromatic ring system may also be subject to oxidative degradation.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of your solution can be assessed by monitoring the purity of the compound over time using analytical techniques. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent system over time.
Objective: To determine the stability of this compound in a selected solvent at various time points under specific storage conditions.
Materials:
-
This compound (purity ≥98%)
-
High-purity solvent (e.g., DMSO, phosphate-buffered saline (PBS) with a small percentage of DMSO)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled storage unit (e.g., refrigerator at 4°C, freezer at -20°C)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Aliquot the stock solution into several amber glass vials.
-
-
Time Points and Storage:
-
Establish the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C) and protected from light.
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound.
-
Monitor for the appearance of any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Summarize the data in a table.
-
Example Stability Data:
The following table provides an illustrative example of stability data for a 10 mM solution of this compound in DMSO.
| Time Point | Storage at 4°C (% Remaining) | Storage at Room Temperature (% Remaining) | Storage at -20°C (% Remaining) |
| 0 hours | 100% | 100% | 100% |
| 24 hours | 99.5% | 98.2% | 100% |
| 48 hours | 99.1% | 96.5% | 99.9% |
| 72 hours | 98.7% | 94.8% | 99.8% |
| 1 week | 97.2% | 90.1% | 99.5% |
Note: This data is for illustrative purposes only and actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Minimizing autofluorescence of quinoxaline compounds in imaging experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing quinoxaline-based compounds in their imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background autofluorescence and optimize the fluorescent signal from your quinoxaline probes.
Frequently Asked Questions (FAQs)
Q1: What are quinoxaline compounds and why are they used in fluorescence imaging?
Quinoxaline derivatives are a class of heterocyclic organic molecules that are widely investigated for their diverse biological activities and useful optical properties.[1][2] In imaging, they serve as fluorophores, which are molecules that can be excited by light of a specific wavelength and then emit light at a longer wavelength.[3][4] Their fluorescent properties can be tuned by modifying their chemical structure, making them versatile probes for various biological applications, including the visualization of subcellular structures and the detection of specific biomolecules.[5][6]
Q2: Are quinoxaline compounds themselves a source of unwanted autofluorescence?
No, in the context of imaging experiments, quinoxaline derivatives are typically the intended source of the fluorescent signal, not a source of unwanted background autofluorescence. The term "autofluorescence" in your experiment will generally refer to the natural fluorescence emitted by the biological sample itself (e.g., from collagen, elastin, or flavins) or fluorescence induced by chemical fixatives.[7][8] The challenge is to distinguish the specific signal from your quinoxaline probe from this background noise.
Q3: What are the typical excitation and emission wavelengths for quinoxaline-based probes?
The excitation and emission wavelengths of quinoxaline compounds can vary significantly depending on their specific chemical structure and the local environment (e.g., solvent polarity).[5][9] Generally, many quinoxaline derivatives absorb UV or blue light and emit in the blue to green region of the visible spectrum.[10][11] For instance, some pyrrolo[1,2-a]quinoxalines have emission maxima ranging from approximately 400 nm to 480 nm.[5] It is crucial to consult the photophysical data for the specific quinoxaline compound you are using.
Q4: What is Aggregation-Induced Emission (AIE) and how does it relate to quinoxaline compounds?
Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-fluorescent when dissolved in a solvent but become highly emissive when they aggregate.[10] This property is advantageous for bioimaging as it can lead to a better signal-to-noise ratio. Several quinoxaline derivatives have been designed to exhibit AIE, making them promising probes for cellular imaging.[5][10]
Troubleshooting Guide
Problem 1: High Background Autofluorescence Obscuring the Quinoxaline Probe Signal
High background autofluorescence from the sample can make it difficult to detect the specific signal from your quinoxaline compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Endogenous Autofluorescence | Biological structures like collagen, elastin, NADH, and lipofuscin can contribute to background fluorescence.[7] Consider using spectral unmixing techniques if your imaging system supports it. Alternatively, select a quinoxaline probe that emits in the far-red or near-infrared region, where cellular autofluorescence is typically lower. |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde and glutaraldehyde can increase background fluorescence.[8] Whenever possible, minimize fixation time. Consider using a non-aldehyde fixative or treating the sample with a quenching agent after fixation. |
| Media Components | Phenol red and fetal bovine serum (FBS) in cell culture media can be fluorescent. For live-cell imaging, consider using a phenol red-free and serum-free imaging medium. |
Experimental Workflow for Reducing Sample Autofluorescence:
Caption: A workflow for sample preparation and troubleshooting high background autofluorescence.
Problem 2: Weak or No Fluorescent Signal from the Quinoxaline Probe
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Excitation/Emission Settings | Ensure that the excitation and emission filters on your microscope are appropriate for the specific quinoxaline compound you are using. Consult the manufacturer's data or published literature for the correct spectral properties. |
| Low Probe Concentration | The concentration of the quinoxaline probe may be too low. Try increasing the concentration, but be mindful of potential toxicity or aggregation artifacts. |
| Environmental Sensitivity | The fluorescence of some quinoxaline derivatives is sensitive to the local environment, such as pH or solvent polarity.[12][13] Ensure that the buffer conditions of your experiment are compatible with the optimal fluorescence of your probe. |
| Photobleaching | Quinoxaline probes, like all fluorophores, can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Minimize light exposure and use an anti-fade mounting medium if applicable. |
| Aggregation-Induced Quenching (for non-AIE compounds) | For quinoxaline derivatives that are not designed to be AIE-active, aggregation at high concentrations can sometimes lead to fluorescence quenching. If you suspect this, try reducing the probe concentration. |
Problem 3: Non-specific Staining or Probe Aggregation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrophobic Interactions | Some quinoxaline compounds can be hydrophobic and may non-specifically associate with cellular membranes or other lipid-rich structures. Include appropriate wash steps in your protocol to remove unbound probe. |
| Probe Precipitation | If the quinoxaline compound has low solubility in your aqueous buffer, it may precipitate and form fluorescent aggregates. Ensure the probe is fully dissolved in a suitable solvent (like DMSO) before diluting it into your final staining solution. |
| AIE Probe Behavior | For AIE-active quinoxaline probes, aggregation is necessary for fluorescence. However, large, uncontrolled aggregates may not be desirable. Optimize the probe concentration and incubation conditions to achieve the desired staining pattern.[5] |
Quantitative Data Summary
The following table summarizes the photophysical properties of some example pyrrolo[1,2-a]quinoxaline derivatives to illustrate the range of their spectral characteristics. Note that these values can be influenced by the solvent and other environmental factors.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Notes | Reference |
| QHH | ~340 | ~398-407 | ~58-67 | Emission shifts with solvent polarity. | [5] |
| QPP | ~350-362 | ~459 | ~94 | Shows significant fluorescence enhancement via AIE. | [5] |
| QPT | ~350-362 | ~468 | ~100 | Targets lipid droplets in cells. | [5] |
| QTP | ~350-362 | ~481 | ~93 | Localizes to lysosomes. | [5] |
QHH: Pyrrolo[1,2-a]quinoxaline, QPP: 2,4-diphenylpyrrolo[1,2-a]quinoxaline, QPT: 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline, QTP: 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline.
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Quinoxaline Probe
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the quinoxaline compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in a serum-free, phenol red-free cell culture medium.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution containing the quinoxaline probe to the cells.
-
Incubation: Incubate the cells for the recommended time and temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the quinoxaline probe.
Protocol 2: Reduction of Fixation-Induced Autofluorescence
This protocol is for fixed samples where autofluorescence from aldehyde fixation is a concern.
-
Fixation: Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for the minimum time required.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Quenching (Optional):
-
Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the sample in this solution for 10-30 minutes at room temperature. Perform this step in a fume hood.
-
Glycine Treatment: Incubate the sample in 0.3 M glycine in PBS for 15-30 minutes at room temperature.
-
-
Washing: Wash the sample thoroughly with PBS (three times, 5 minutes each) to remove the quenching agent.
-
Permeabilization (if required): Permeabilize the sample with a detergent like Triton X-100 or saponin if intracellular targets are to be stained.
-
Staining: Proceed with your standard staining protocol using the quinoxaline probe.
Signaling Pathway Visualization (Example):
While quinoxaline probes are used to visualize cellular components, they can also be designed to respond to specific signaling events. The following is a generic representation of how a quinoxaline-based sensor might be used to detect a change in the cellular environment, such as pH.
Caption: A diagram illustrating the mechanism of a pH-sensitive quinoxaline probe.
References
- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
Addressing limited cell permeability of 6,7-Dichloroquinoxaline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 6,7-Dichloroquinoxaline-2,3-dione (DCQX).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCQX) and what is its primary mechanism of action?
A1: this compound (DCQX) is a potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1] By blocking this co-agonist site, DCQX inhibits the function of the NMDA receptor, which plays a crucial role in excitatory neurotransmission.
Q2: I am observing a weaker than expected effect of DCQX in my cell-based assays. Could this be due to limited cell permeability?
A2: Yes, a weaker than expected biological effect is a common indicator of limited cell permeability. While DCQX is effective in cell-free preparations like synaptic membranes, its ability to cross the lipid bilayer of live cells to reach its intracellular or membrane-embedded target can be restricted.[1] Factors such as polarity and low lipophilicity can contribute to this issue. The molecular structure of DCQX, with its two amide groups and carbonyls, may lead to a higher polarity and lower lipid solubility, thus hindering passive diffusion across the cell membrane.
Q3: What are the key physicochemical properties of DCQX?
A3: Understanding the physicochemical properties of DCQX can help in troubleshooting experimental setups.
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 229.02 g/mol | [2] |
| Predicted LogP | ~0.8 (for the similar 6-chloro analog) | [3] |
| Appearance | Solid | [4] |
Note: The LogP value is for a structurally similar compound and suggests moderate lipophilicity.
Troubleshooting Guide
Issue: Inconsistent or No Cellular Response to DCQX Treatment
This guide provides a step-by-step approach to diagnose and resolve issues related to the limited cell permeability of DCQX.
1. Optimizing the Vehicle
-
Problem: DCQX may not be fully soluble in aqueous media, leading to a lower effective concentration.
-
Solution: Use a co-solvent like dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent that can dissolve a wide range of compounds and is known to increase the permeability of biological membranes.[5][6][7]
-
Protocol:
-
Prepare a high-concentration stock solution of DCQX in 100% DMSO.
-
For your experiment, dilute the stock solution into your cell culture medium.
-
Ensure the final concentration of DMSO in the medium does not exceed a level that is toxic to your specific cell line, typically between 0.1% and 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
2. Using Permeabilizing Agents
-
Problem: The cell membrane remains a significant barrier even with an optimized vehicle.
-
Solution: For endpoint assays where maintaining membrane integrity for extended periods is not critical, a temporary permeabilizing agent can be used.
-
Examples:
-
Saponin: Forms pores in the cell membrane by intercalating with cholesterol. Use at low concentrations (e.g., 0.01-0.05%) for a short duration.
-
Digitonin: A milder non-ionic detergent that can also be used to permeabilize the plasma membrane.
-
-
Caution: Permeabilizing agents can be toxic and may interfere with downstream assays. Their use must be carefully optimized and controlled.
3. Synthesizing More Permeable Analogs
-
Problem: The intrinsic properties of DCQX limit its passive diffusion.
-
Solution: Chemical modification can improve the lipophilicity and, consequently, the cell permeability of the compound. The synthesis of quinoxaline derivatives is a well-established field, allowing for the creation of analogs with improved properties.[8][9][10][11][12]
-
Strategy: Increase the lipophilicity of the molecule by adding non-polar functional groups. For example, adding alkyl or aryl groups to the quinoxaline core can enhance its ability to partition into the lipid bilayer. This strategy has been successfully used for other quinoxaline-based compounds to improve their physical properties.[9]
Experimental Protocols
Protocol: Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to predict in vivo drug absorption across the intestinal wall.[13][14][15] This protocol can be adapted for other polarized cell lines.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13][14]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A high TEER value indicates a well-formed barrier.[16]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The DCQX dosing solution (e.g., 10 µM) is added to the apical (upper) chamber.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber. The volume removed is replaced with fresh transport buffer.
-
-
Sample Analysis: The concentration of DCQX in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.
-
Calculating Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of DCQX appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Data Interpretation:
The calculated Papp value for DCQX can be compared to standard compounds with known permeability to classify its permeability.
| Compound | Papp (10⁻⁶ cm/s) | Human Absorption (%) | Permeability Class |
| Antipyrine (High) | > 5.0 | > 90% | High |
| DCQX (Hypothetical) | < 1.0 | < 20% | Low |
| Atenolol (Low) | < 1.0 | < 50% | Low |
This table presents hypothetical data for DCQX for illustrative purposes. A low Papp value would quantitatively confirm the limited cell permeability of the compound.
Signaling Pathway Context
To understand the importance of DCQX reaching its target, the following diagram illustrates a simplified NMDA receptor signaling pathway.
Effective inhibition of the NMDA receptor requires DCQX to be present in the extracellular space at a sufficient concentration to compete with glycine at the co-agonist binding site. If cell permeability in a tissue or cell culture model is a limiting factor, the effective concentration at the receptor will be diminished.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:146847-76-9 | Chemsrc [chemsrc.com]
- 3. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | C8H5ClN2O2 | CID 81143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Navigating the Stability of 6,7-Dichloroquinoxaline-2,3-dione: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of 6,7-Dichloroquinoxaline-2,3-dione (DCQX) to prevent its degradation during experiments. Ensuring the stability of this potent NMDA receptor antagonist is critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DCQX) is a potent and selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. By blocking this site, DCQX inhibits the function of the NMDA receptor, which is involved in excitatory synaptic transmission.
Q2: What are the main factors that can cause degradation of DCQX?
A2: The primary factors contributing to the degradation of quinoxaline derivatives like DCQX are exposure to light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions.
Q3: How should solid this compound be stored?
A3: Solid DCQX should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. Desiccants can be used to minimize moisture exposure.
Q4: How should I prepare stock solutions of DCQX?
A4: It is recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The use of amber or foil-wrapped vials is crucial to protect the solution from light.
Q5: Can I autoclave solutions containing DCQX?
A5: Autoclaving solutions containing DCQX is not recommended. The high temperatures can lead to thermal degradation of the compound. Sterile filtration should be used to sterilize solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist activity. | Degradation of DCQX in stock or working solutions. | Prepare fresh stock solutions from solid compound. Store aliquots at -20°C or below and protect from light. Prepare working solutions fresh for each experiment. |
| Photodegradation during the experiment. | Minimize light exposure during all experimental steps. Use red light where possible. Cover plates and reservoirs with aluminum foil. | |
| Incorrect pH of the experimental buffer. | Ensure the pH of your physiological buffer is stable and within the optimal range for your assay (typically neutral). Avoid highly acidic or alkaline conditions. | |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of DCQX. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.1%). |
| High background signal or unexpected off-target effects. | Presence of degradation products. | Use high-purity DCQX. If degradation is suspected, verify the purity of your stock solution using analytical methods like HPLC. |
Experimental Protocols
Protocol for Preparation and Storage of DCQX Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated balance and micropipettes
-
-
Procedure:
-
Under subdued light, weigh the desired amount of solid DCQX.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Minimizing Photodegradation During a Cell-Based Assay
-
Preparation:
-
Prepare all DCQX solutions in a dimly lit environment.
-
Wrap all tubes, bottles, and reservoirs containing DCQX with aluminum foil.
-
-
Experiment Execution:
-
If possible, perform the experiment under red light conditions, as this is less energetic than white or blue light.
-
When incubating cells with DCQX, place the culture plates in a light-blocking container or cover them with aluminum foil within the incubator.
-
For fluorescence microscopy or other light-intensive applications, minimize the duration of light exposure to the samples.
-
Visualizing Degradation and Experimental Workflow
To aid in understanding the potential degradation pathways and the critical steps in handling DCQX, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow for using DCQX.
Best practices for handling and storing 6,7-Dichloroquinoxaline-2,3-dione powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 6,7-Dichloroquinoxaline-2,3-dione powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. Its primary application is in neuroscience research to study the function and pharmacology of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.
Q2: What are the main hazards associated with this compound powder?
A2: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Q3: How should I properly store this compound powder?
A3: The powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q4: How do I prepare a stock solution of this compound?
A4: this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, accurately weigh the desired amount of powder and dissolve it in a minimal amount of high-purity DMSO. Subsequently, this stock solution can be diluted with aqueous buffers (e.g., PBS) for experimental use. It is recommended to prepare fresh dilutions for each experiment.
Q5: Is this compound stable in solution?
A5: While specific data on the long-term stability of this compound in various solvents is limited, quinoxaline derivatives generally exhibit good thermal stability. However, they can be susceptible to photodegradation upon exposure to UV light. It is recommended to store stock solutions in amber vials or protected from light at -20°C or -80°C. The stability in aqueous solutions at physiological pH and temperature should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible experimental results | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Instability of the compound in the experimental buffer. | 1. Ensure the powder and stock solutions are stored correctly (cool, dry, dark). Prepare fresh stock solutions regularly. 2. Verify the accuracy of your balance and pipettes. Consider performing a concentration determination of your stock solution using UV-Vis spectroscopy if a reference spectrum is available. 3. Perform a stability test of the compound in your experimental buffer over the time course of your experiment. |
| Low or no antagonist activity observed | 1. Incorrect concentration of the compound. 2. The compound has precipitated out of the aqueous solution. 3. The NMDA receptors in your preparation are not functional. | 1. Double-check all calculations for the preparation of your working solutions. 2. Visually inspect your solutions for any precipitate. If precipitation is suspected, consider adjusting the final DMSO concentration (typically keeping it below 1%) or using a different buffer system. Sonication may help in resolubilizing the compound. 3. Verify the viability and functionality of your cells or tissue preparation using a known NMDA receptor agonist and antagonist. |
| High background signal in binding assays | 1. Non-specific binding of the compound to other proteins or surfaces. 2. Insufficient blocking of non-specific binding sites. | 1. Include appropriate controls to determine the level of non-specific binding. This can be done by measuring the signal in the presence of a large excess of a known, unlabeled ligand for the NMDA receptor glycine site. 2. Optimize your blocking buffer (e.g., by increasing the concentration of bovine serum albumin or using a different blocking agent). |
Data Summary
Physicochemical and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 231.04 g/mol | |
| Appearance | Solid powder | |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
| Storage | Cool, dry, well-ventilated area, away from oxidizing agents |
Solubility and Stability (Qualitative)
| Solvent | Solubility | Stability |
| DMSO | Generally soluble | Good when stored properly (cool, dark) |
| Aqueous Buffers (e.g., PBS) | Limited solubility, requires dilution from a stock solution | Stability is pH and temperature-dependent and should be experimentally verified. Prone to precipitation at higher concentrations. |
| Light Exposure | - | Quinoxaline derivatives can be susceptible to photodegradation. |
Experimental Protocols
Detailed Methodology for a Competitive NMDA Receptor Glycine Site Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Glycine or another suitable radiolabeled glycine site ligand.
-
Unlabeled Ligand (Competitor): this compound. Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in the assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled glycine site ligand (e.g., 1 mM Glycine).
-
Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., rat brain cortex) according to standard protocols.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of the serially diluted this compound or the non-specific binding control.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the membrane preparation (containing a predetermined optimal amount of protein).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a suitable buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for safe handling and preparation of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinoxaline-2,3-diones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my quinoxaline-2,3-dione synthesis low?
Possible Causes & Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the o-phenylenediamine and oxalic acid (or its derivative) can limit the yield.
-
Presence of Electron-Withdrawing Groups: If your substituted o-phenylenediamine contains strong electron-withdrawing groups, this can decrease the nucleophilicity of the amine groups, leading to lower yields and longer reaction times.[5]
-
Solution: Consider using a more forcing reaction condition, such as a higher temperature or a catalyst, to drive the reaction forward.
-
-
Impurities in Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can interfere with the reaction.
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Solution: Use high-purity starting materials. Recrystallize or purify the reactants if necessary.
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
Possible Causes & Solutions:
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Side Reactions of Oxalic Acid: At high temperatures, oxalic acid can decompose.
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Oxidation of o-phenylenediamine: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Degas the solvents before use.
-
-
Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.
Q3: The purification of my quinoxaline-2,3-dione is proving difficult. What are some effective purification strategies?
Possible Causes & Solutions:
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Poor Solubility: Quinoxaline-2,3-diones often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[6]
-
Solution:
-
Recrystallization: This is the most common and effective method. Successful recrystallization has been reported using ethanol, or by dissolving the crude product in 5% NaOH and reprecipitating with dilute HCl.[2][7]
-
Washing: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent (e.g., ether) can be an effective purification step.[6]
-
-
-
Decomposition on Silica Gel: Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[6]
-
Solution: Avoid silica gel chromatography if possible. If it is necessary, consider using deactivated silica (e.g., with triethylamine) or alternative stationary phases like alumina or florisil, though these may also cause decomposition.[6] Running the column quickly with degassed solvents may help minimize decomposition.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxaline-2,3-diones?
The most prevalent and straightforward method is the cyclocondensation reaction between an o-phenylenediamine and oxalic acid or its derivatives (like diethyl oxalate).[8][9][10] This reaction can be carried out under various conditions, including conventional heating (reflux), microwave irradiation, or solvent-free grinding.[2][3][4]
Q2: What are the advantages of using microwave-assisted synthesis?
Microwave-assisted synthesis offers several advantages over traditional heating methods, including significantly shorter reaction times, often higher yields, and the possibility of performing the reaction under solvent-free conditions, which aligns with the principles of green chemistry.[1][2][3]
Q3: Can I use a solvent-free method for the synthesis?
Yes, a solvent-free approach involving grinding the o-phenylenediamine and oxalic acid dihydrate together in a mortar and pestle at room temperature has been reported to be a simple, efficient, and environmentally friendly method for synthesizing quinoxaline-2,3-diones in good yields.[4][5]
Q4: How can I confirm the structure of my synthesized quinoxaline-2,3-dione?
The structure of the synthesized compounds can be confirmed using various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O groups (around 1680-1710 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show signals for the aromatic protons and the N-H protons (which may be broad and downfield, around 11-12 ppm in DMSO-d₆).[2][11] ¹³C NMR will show signals for the carbonyl carbons.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.[2][9]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
| Method | Reactants | Solvent | Catalyst/Additive | Time | Yield (%) | Reference |
| Conventional Heating | o-phenylenediamine, Oxalic acid dihydrate | - | - | 1.5 hours | - | [2] |
| Microwave Irradiation | o-phenylenediamine, Oxalic acid dihydrate | Water | - | 4 minutes | 88% | [2][3] |
| Solvent-Free Grinding | o-phenylenediamine, Oxalic acid dihydrate | - | - | 5-10 minutes | 92% | [5] |
| Reflux | o-phenylenediamine, Oxalic acid dihydrate | Water | Conc. HCl | 20 minutes | 98% | [7] |
| Rotatory Evaporation | 1,2-diamino aromatic, Diethyl oxalate | Chloroform | - | - | - | [8] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [2][3]
-
Reactant Mixture: In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).
-
Water Addition: Add 1 mL of water and mix thoroughly.
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Crystallization: Allow the solution to stand at room temperature. The product will crystallize out.
-
Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.
Protocol 2: Solvent-Free Synthesis of 1,4-Dihydroquinoxaline-2,3-dione by Grinding [4][5]
-
Reactant Grinding: In a mortar, thoroughly grind a mixture of o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g) with a pestle at room temperature in an open atmosphere.
-
Melt Formation: Continue grinding until the mixture turns into a melt.
-
Reaction Completion: Continue to grind the mixture occasionally for the time specified for the particular substrate (typically 5-10 minutes for the unsubstituted version).
-
Purification: Crystallize the resulting solid from water to obtain the pure product.
Visualizations
Caption: General experimental workflow for the synthesis of quinoxaline-2,3-diones.
Caption: Troubleshooting logic for low reaction yield in quinoxaline-2,3-dione synthesis.
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. ijpda.org [ijpda.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. arcjournals.org [arcjournals.org]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Tale of Two Quinoxalines: 6,7-Dichloroquinoxaline-2,3-dione and NBQX in Glutamate Receptor Antagonism
A Comparative Guide for Researchers
In the intricate landscape of neuroscience research, the selective antagonism of glutamate receptors is paramount for dissecting neural circuits and developing novel therapeutics for neurological disorders. Among the arsenal of pharmacological tools, quinoxaline-2,3-dione derivatives have emerged as prominent antagonists. This guide provides a detailed comparison of two such compounds: 6,7-Dichloroquinoxaline-2,3-dione (DCQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX). While both share a core chemical scaffold, their pharmacological profiles diverge significantly, targeting different components of the glutamatergic system. This analysis, supported by experimental data, will illuminate their distinct mechanisms of action and guide researchers in their appropriate application.
Unraveling Distinct Pharmacological Targets
Contrary to initial assumptions that both compounds are direct competitors for AMPA receptor antagonism, experimental evidence reveals a clear demarcation in their primary targets. NBQX is a well-established competitive antagonist of AMPA and kainate receptors, while this compound (DCQX) primarily acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.
NBQX competitively inhibits glutamate binding to AMPA and kainate receptors, thereby blocking the ion channel opening and subsequent neuronal depolarization.[1][2] In contrast, DCQX does not significantly interact with the glutamate binding site of either AMPA or NMDA receptors.[2] Instead, it potently and selectively blocks the binding of the co-agonist glycine to the NMDA receptor, which is an essential step for NMDA receptor activation.[2]
Quantitative Comparison of Receptor Affinity and Potency
The differing mechanisms of action of NBQX and DCQX are reflected in their distinct binding affinities (Ki) and inhibitory concentrations (IC50) for various glutamate receptor subtypes. The following tables summarize key quantitative data from radioligand binding assays and electrophysiological studies.
Table 1: Antagonist Potency (IC50/Ki in µM) at Glutamate Receptors
| Compound | AMPA Receptor | Kainate Receptor | NMDA Receptor (Glutamate Site) | NMDA Receptor (Glycine Site) |
| NBQX | 0.15[1][2] | 4.8[1][2] | >1000[3] | Weak/Inactive |
| This compound (DCQX) | Inactive | Inactive | Inactive | Potent (Specific values not readily available in searched literature) |
Note: Lower values indicate higher potency.
In Vitro and In Vivo Efficacy: A Snapshot
The distinct receptor targets of NBQX and DCQX lead to different physiological and potential therapeutic effects.
NBQX has demonstrated neuroprotective, anticonvulsant, and antinociceptive properties in various preclinical models, owing to its blockade of excessive AMPA and kainate receptor activation.[1] Its efficacy has been observed in models of focal ischemia and epilepsy.
Data on the specific in vivo efficacy of This compound is less abundant in the reviewed literature, likely due to its more specific action on the NMDA receptor complex. However, as a glycine site antagonist, it would be expected to modulate NMDA receptor-dependent processes such as synaptic plasticity and excitotoxicity.
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated experimental protocols in pharmacology and neuroscience.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Whole rat brains are homogenized and centrifuged to isolate synaptic membranes rich in glutamate receptors.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]AMPA for AMPA receptors, [³H]glycine for the NMDA glycine site) and varying concentrations of the unlabeled antagonist (NBQX or DCQX).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.
Electrophysiological Recordings
Whole-cell patch-clamp recordings from cultured neurons or brain slices are used to measure the effect of antagonists on receptor function.
Protocol Outline:
-
Cell Preparation: Primary neurons (e.g., cortical or hippocampal) are cultured, or acute brain slices are prepared.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control and measurement of the cell's membrane potential and ionic currents.
-
Agonist Application: A specific agonist (e.g., AMPA or NMDA/glycine) is applied to the cell to evoke an inward current.
-
Antagonist Application: The antagonist is co-applied with the agonist at various concentrations.
-
Data Analysis: The concentration of the antagonist that reduces the agonist-evoked current by 50% (IC50) is determined.
Signaling Pathways and Mechanisms of Antagonism
The following diagrams illustrate the distinct points of intervention of NBQX and this compound in glutamatergic signaling.
Conclusion: Selecting the Right Tool for the Job
Conversely, this compound is a selective antagonist of the glycine co-agonist site on the NMDA receptor. Its utility lies in the specific modulation of NMDA receptor function, allowing researchers to dissect the contribution of the glycine site to NMDA receptor-dependent synaptic plasticity, learning, and memory, as well as its role in excitotoxicity.
The choice between these two quinoxaline derivatives should be dictated by the specific research question and the glutamate receptor subtype of interest. Understanding their distinct pharmacological profiles is crucial for the accurate interpretation of experimental results and for advancing our knowledge of glutamatergic neurotransmission in health and disease.
References
- 1. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating the Selectivity of Quinoxaline-2,3-dione Derivatives for AMPA over NMDA Receptors: A Comparative Guide
A critical analysis of 6,7-Dichloroquinoxaline-2,3-dione (DCQX) and the introduction of 6,7-Dinitroquinoxaline-2,3-dione (DNQX) as a selective AMPA receptor antagonist.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of quinoxaline-2,3-dione derivatives, focusing on their selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over N-methyl-D-aspartate (NMDA) receptors. While the initial compound of interest, this compound (DCQX), was investigated for this purpose, experimental evidence reveals its primary activity is not at the AMPA receptor. Instead, DCQX is a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[1]
In contrast, the structurally related compound, 6,7-Dinitroquinoxaline-2,3-dione (DNQX), is a well-documented selective antagonist of non-NMDA receptors, demonstrating clear preference for AMPA and kainate receptors over NMDA receptors.[2] Therefore, this guide will clarify the pharmacological profile of DCQX and present a detailed comparison of DNQX's activity at AMPA versus NMDA receptors, supported by experimental data and protocols.
Data Presentation: Comparative Antagonist Affinity
The following table summarizes the inhibitory potency (IC50) of DNQX at AMPA and NMDA receptors, highlighting its selectivity for the former. For clarity, the known activity of DCQX at the NMDA receptor glycine site is also included.
| Compound | Receptor Target | Ligand/Current | IC50 / Ki | Selectivity (NMDA/AMPA) |
| DNQX | AMPA Receptor | [3H]AMPA Binding | 0.5 µM[2] | ~80-fold |
| NMDA Receptor | Agonist-induced currents | 40 µM[2] | ||
| DCQX | NMDA Receptor (Glycine Site) | [3H]Glycine Binding | High Affinity (Ki not specified)[1] | Highly Selective for Glycine Site |
| AMPA Receptor | - | No significant activity reported | - |
Experimental Protocols
The determination of antagonist selectivity relies on robust in vitro methodologies. The two primary experimental approaches used to generate the data above are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is employed to determine the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. A competitive binding assay is then performed where the ability of an unlabeled compound (the antagonist, e.g., DNQX or DCQX) to displace the radiolabeled ligand is measured.
Protocol for [3H]Glycine Binding to NMDA Receptors:
-
Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a Triton X-100 solution to expose the glycine binding sites.[1]
-
Incubation: The prepared membranes are incubated with a fixed concentration of [3H]glycine in the presence of varying concentrations of the unlabeled antagonist (e.g., DCQX). The incubation is typically carried out at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology
Whole-cell patch-clamp electrophysiology is a powerful technique to functionally assess the effect of an antagonist on receptor activity. This method allows for the direct measurement of ion flow through the receptor channel in response to agonist application, and how this is affected by an antagonist.[3][4][5][6]
Protocol for Assessing AMPA and NMDA Receptor Antagonism:
-
Cell Preparation: Neurons, typically from primary cultures or brain slices (e.g., hippocampus or cortex), are prepared and maintained in a recording chamber on the stage of a microscope.
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is brought into contact with the cell membrane. A tight seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV to record AMPA receptor-mediated currents).
-
Agonist Application: A specific agonist for the receptor of interest (e.g., AMPA for AMPA receptors or NMDA and glycine for NMDA receptors) is applied to the neuron using a rapid perfusion system. This evokes an inward current that is measured by the patch-clamp amplifier.
-
Antagonist Application: The antagonist (e.g., DNQX) is then co-applied with the agonist. The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is measured.
-
Data Analysis: A dose-response curve is generated by applying different concentrations of the antagonist and measuring the corresponding inhibition of the agonist-induced current. The IC50 value is determined from this curve, representing the concentration of the antagonist that causes a 50% reduction in the current. To isolate NMDA receptor currents, experiments are often performed in the presence of an AMPA receptor antagonist and at a depolarized membrane potential to relieve the magnesium block.[3][4]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways initiated by the activation of AMPA and NMDA receptors.
Caption: Simplified signaling pathway of an AMPA receptor upon glutamate binding.
Caption: NMDA receptor activation requires co-agonists and depolarization to initiate signaling.
Experimental Workflow
The following diagram outlines the general workflow for determining the selectivity of an antagonist using a competitive radioligand binding assay.
Caption: Workflow for determining antagonist selectivity via radioligand binding assay.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]
- 5. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA and NMDA currents show different short-term depression in the dorsal lateral geniculate nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 6,7-Dichloroquinoxaline-2,3-dione and CNQX for Glutamate Receptor Modulation
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology, the precise modulation of glutamate receptors is paramount for the development of therapeutics targeting a spectrum of neurological disorders. This guide provides a detailed comparative analysis of the binding kinetics of two prominent quinoxaline derivatives: 6,7-Dichloroquinoxaline-2,3-dione (DCQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor selectivity, binding affinities, and the experimental methodologies used to characterize them.
Executive Summary
This guide delineates the distinct pharmacological profiles of DCQX and CNQX. While both are quinoxaline-2,3-dione derivatives, they exhibit markedly different selectivities for glutamate receptor subtypes. CNQX is a well-established competitive antagonist of AMPA and kainate receptors. In contrast, available evidence strongly indicates that DCQX is a highly selective competitive antagonist for the strychnine-insensitive glycine binding site on the NMDA receptor complex. This fundamental difference in their primary targets dictates their potential therapeutic applications and experimental utility.
Data Presentation: A Comparative Overview of Binding Kinetics
The following table summarizes the available quantitative data on the binding kinetics and affinity of CNQX and this compound. It is important to note the different primary receptor targets for each compound when interpreting this data.
| Compound | Primary Target Receptor | Parameter | Value | Experimental Method |
| CNQX | AMPA Receptor | IC₅₀ | 0.3 µM | Radioligand Binding Assay |
| AMPA Receptor | k_off | 29 s⁻¹ (without CTZ) | Patch-Clamp Electrophysiology | |
| Kainate Receptor | IC₅₀ | 1.5 µM | Radioligand Binding Assay | |
| NMDA Receptor (Glycine Site) | IC₅₀ | 25 µM | Radioligand Binding Assay[1] | |
| This compound (DCQX) | NMDA Receptor (Glycine Site) | Activity | Abolishes [³H]glycine binding | Radioligand Binding Assay[2] |
| NMDA Receptor (Glutamate Site) | Activity | No inhibition of [³H]glutamate binding | Radioligand Binding Assay[2] | |
| AMPA/Kainate Receptors | Affinity | Data not readily available | - |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. k_off (dissociation rate constant) represents the rate at which the antagonist dissociates from the receptor.
Experimental Protocols
The determination of the binding kinetics for compounds like CNQX and DCQX relies on established experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Competitive Inhibition
This method is employed to determine the affinity of an unlabeled compound (like CNQX or DCQX) by measuring its ability to displace a radiolabeled ligand from its receptor.
a. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension and centrifugation in a suitable buffer (e.g., Tris-HCl) to remove endogenous ligands.
-
The final membrane pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method like the Bradford assay.
b. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]AMPA for AMPA receptors or [³H]glycine for the NMDA glycine site), and varying concentrations of the unlabeled competitor drug (CNQX or DCQX).
-
For determining non-specific binding, a high concentration of a known, non-radioactive ligand is added to a set of wells.
-
The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) of the competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Kinetic Analysis
This technique allows for the direct measurement of ion channel activity and can be used to determine the association (kon) and dissociation (koff) rates of a channel blocker.
a. Cell Preparation:
-
Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Alternatively, acute brain slices can be prepared from rodents.
b. Recording Setup:
-
A coverslip with cultured neurons or a brain slice is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition and is mounted on a micromanipulator.
-
The micropipette is carefully brought into contact with the cell membrane of a neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration, which allows for the control of the cell's membrane potential and the recording of whole-cell currents.
c. Antagonist Application and Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
An agonist (e.g., glutamate or AMPA) is applied to elicit an inward current through the glutamate receptors.
-
To measure the dissociation rate (koff), the cell is first equilibrated with the antagonist (e.g., CNQX). Then, the solution is rapidly switched to one containing a high concentration of an agonist to promote the unbinding of the antagonist and subsequent channel activation. The rate of current activation reflects the unbinding rate of the antagonist.
-
To measure the association rate (kon), a low concentration of the agonist is applied simultaneously with the antagonist. The rate of current inhibition reflects the binding rate of the antagonist.
-
The currents are recorded using a patch-clamp amplifier, filtered, digitized, and stored on a computer for offline analysis.
d. Data Analysis:
-
The recorded current traces are analyzed using specialized software.
-
The time course of the current decay (for association) or rise (for dissociation) is fitted with an exponential function to determine the time constant (τ).
-
The rate constants (kon and koff) are then calculated from the time constants and the concentrations of the ligands used.
Mandatory Visualizations
Signaling Pathways
The binding of CNQX and this compound to their respective primary targets initiates distinct downstream signaling cascades.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the binding kinetics of a novel compound using a radioligand binding assay.
References
A Head-to-Head Comparison of First and Second-Generation Quinoxalinedione Antagonists
For Researchers, Scientists, and Drug Development Professionals
The development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, has evolved significantly. Early compounds, known as first-generation quinoxalinediones, paved the way for more refined second-generation antagonists with improved pharmacological profiles. This guide provides an objective, data-driven comparison of these two classes, offering insights into their performance, underlying experimental methodologies, and the signaling pathways they modulate. Later-generation non-competitive antagonists are also discussed to provide a broader context of AMPA receptor modulation.
First-Generation Quinoxalinedione Antagonists: The Pioneers
The first wave of competitive AMPA receptor antagonists was characterized by the quinoxalinedione scaffold. These compounds, while potent, were often hampered by poor water solubility and a lack of selectivity between AMPA and kainate receptors.
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): One of the earliest and most widely studied quinoxalinediones, CNQX is a potent competitive antagonist at both AMPA and kainate receptors.[1][2] It also exhibits non-competitive inhibitory action at NMDA receptors, specifically at the glycine binding site.[3]
-
DNQX (6,7-dinitroquinoxaline-2,3-dione): Similar to CNQX, DNQX is a competitive antagonist of AMPA and kainate receptors.[4]
These initial compounds were instrumental in elucidating the physiological roles of non-NMDA receptors but their therapeutic development was limited by their physicochemical properties and off-target effects.
Second-Generation Quinoxalinedione Antagonists: Enhanced Selectivity and Properties
To address the shortcomings of the first generation, subsequent research focused on developing analogs with greater selectivity and improved pharmacokinetics.
-
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A significant improvement over its predecessors, NBQX is a potent and more selective competitive AMPA receptor antagonist.[5] It demonstrates greater efficacy in blocking AMPA receptors compared to CNQX and, at concentrations up to 10 μM, shows no effect on NMDA-induced currents, indicating a lack of affinity for the NMDA glycine site.[6] However, it still retains activity at kainate receptors.[5]
-
Fanapanel (MPQX): This quinoxalinedione derivative was developed as a competitive AMPA receptor antagonist for neuroprotection. However, its clinical development was halted due to safety concerns, including potential glial cell toxicity and significant side effects like sedation and transient neurological deterioration.
Later-Generation Non-Competitive Antagonists
While not quinoxalinediones, a newer class of non-competitive (or allosteric) antagonists represents the continued evolution of AMPA receptor-targeted therapeutics. These compounds bind to a site on the receptor distinct from the glutamate binding site.
-
Talampanel: An allosteric inhibitor of the AMPA receptor, talampanel showed promise as an anticonvulsant.[7] Its development for epilepsy was discontinued due to an unfavorable kinetic and tolerability profile.[7]
-
Perampanel: The first selective, non-competitive AMPA receptor antagonist to receive regulatory approval for treating epilepsy.[8] Compared to talampanel, perampanel has a significantly longer half-life in humans and excellent penetration of the blood-brain barrier.[9] It selectively inhibits AMPA receptor-mediated synaptic excitation without affecting NMDA or kainate receptor responses.[10]
Data Presentation: Quantitative Comparison of Antagonists
The following tables summarize the key quantitative data for first and second-generation quinoxalinedione antagonists, as well as later-generation compounds.
| Table 1: Receptor Binding Affinity (Ki) and Potency (IC50) | ||||
| Compound | Generation / Class | Target | Potency (Value) | Assay Type |
| CNQX | First / Competitive | AMPA Receptor | IC50: 400 nM[3] | Electrophysiology |
| Kainate Receptor | IC50: 4 µM[3] | Electrophysiology | ||
| NBQX | Second / Competitive | AMPA Receptor | Ki: 0.060 µM[11] | Radioligand Binding |
| YM90K | Second / Competitive | AMPA Receptor | Ki: 0.084 µM[11] | Radioligand Binding |
| Perampanel | Non-Competitive | AMPA Receptor | - | - |
Note: Direct comparative Ki or IC50 values under identical experimental conditions are often unavailable in the literature. The data presented is compiled from various sources and should be interpreted with this in mind.
| Table 2: Pharmacokinetic and Selectivity Profile | |||
| Compound | Generation / Class | Key Characteristics | Limitations |
| CNQX | First / Competitive | Potent non-NMDA antagonist. | Poor water solubility, lacks selectivity vs. kainate, NMDA glycine site activity.[3][5] |
| DNQX | First / Competitive | Potent non-NMDA antagonist. | Poor water solubility, lacks selectivity vs. kainate.[4] |
| NBQX | Second / Competitive | More potent and selective for AMPA vs. CNQX; higher selectivity over NMDA glycine site.[5][6] | Still active at kainate receptors. |
| Talampanel | Non-Competitive | Allosteric inhibitor. | Unfavorable kinetics and tolerability led to discontinued development for epilepsy.[7] |
| Perampanel | Non-Competitive | Selective, non-competitive; long half-life; good BBB penetration.[8][9] | Adverse effects include dizziness and somnolence.[7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: AMPA receptor signaling pathway and antagonist mechanism.
Caption: Workflow for determining antagonist IC50 via patch-clamp.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of a competitive antagonist by measuring its ability to displace a known radioligand from the AMPA receptor.[12]
Materials:
-
Rat brain membrane homogenate (source of AMPA receptors).
-
Radioligand (e.g., [3H]AMPA).
-
Unlabeled test antagonist at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
-
96-well filter plates and vacuum filtration manifold.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of the radioligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled antagonist.[13] Include control wells for total binding (no antagonist) and non-specific binding (excess unlabeled glutamate).
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[14]
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol measures the functional inhibition of AMPA receptor-mediated currents by an antagonist to determine its half-maximal inhibitory concentration (IC50).[15][16]
Materials:
-
Acutely prepared brain slices (e.g., hippocampus) or cultured neurons.
-
Patch-clamp rig (microscope, micromanipulator, amplifier).
-
Borosilicate glass pipettes for recording electrodes.
-
Artificial cerebrospinal fluid (aCSF) for external solution, saturated with 95% O2 / 5% CO2.
-
Internal solution for the recording pipette (containing salts to mimic intracellular fluid).
-
AMPA receptor agonist (e.g., Glutamate or AMPA).
-
Test antagonist.
Methodology:
-
Slice/Cell Preparation: Prepare thin brain slices or cultured neurons and place them in the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Obtain Whole-Cell Configuration: Using a micromanipulator, approach a neuron with a glass pipette filled with internal solution. Apply gentle suction to form a high-resistance "giga-seal" with the cell membrane. Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell mode).[15]
-
Record Baseline Currents: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to primarily detect inward currents. Evoke AMPA receptor-mediated currents by locally applying a short puff of an agonist or by electrically stimulating presynaptic inputs. Record the baseline current amplitude.
-
Antagonist Application: Perfuse the slice with aCSF containing a known concentration of the antagonist for several minutes to allow for equilibration.
-
Record Inhibited Currents: While in the presence of the antagonist, evoke and record the AMPA receptor-mediated currents again.
-
Concentration-Response: Wash out the antagonist and ensure the current returns to baseline. Repeat steps 4 and 5 with progressively higher concentrations of the antagonist.
-
Data Analysis: For each concentration, measure the peak amplitude of the inhibited current and express it as a percentage of the baseline current. Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data with a logistic function to determine the IC50 value.[17]
References
- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxalinediones as excitatory amino acid antagonists in the vertebrate central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNQX - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perampanel: A Selective AMPA Antagonist for Treating Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Assessing the Potency of 6,7-Dichloroquinoxaline-2,3-dione in Different Neuronal Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6,7-dichloroquinoxaline-2,3-dione (DCQX), a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. DCQX exhibits high selectivity for the strychnine-insensitive glycine binding site on the NMDA receptor complex, a key target for modulating excitatory neurotransmission.[1] Understanding its potency across various neuronal subtypes is critical for its development as a therapeutic agent for neurological disorders.
Mechanism of Action: Targeting the Glycine Co-agonist Site
The NMDA receptor, a crucial component of synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. DCQX acts as a competitive antagonist at this glycine binding site, thereby preventing the channel opening and subsequent ion influx that leads to neuronal excitation. This targeted mechanism offers a nuanced approach to modulating NMDA receptor activity compared to antagonists that block the primary glutamate binding site or the ion channel itself.
Comparative Potency of Glycine Site Antagonists
The potency of antagonists at the NMDA receptor glycine site can vary depending on the specific neuronal subtype and the subunit composition of the NMDA receptor. While direct comparative studies of DCQX across a wide range of neuronal subtypes are limited, data from related quinoxaline and kynurenic acid derivatives illustrate this principle. The affinity of these antagonists is influenced by the specific GluN1 and GluN2 subunits that form the heterotetrameric NMDA receptor. Different neuronal populations express distinct combinations of these subunits, leading to variations in pharmacological sensitivity.
For instance, derivatives of quinoxaline-2,3-dione have been shown to possess varying affinities for the glycine binding site. While DCQX is highly selective for this site, other compounds like 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are more potent antagonists of AMPA and kainate receptors, with weaker activity at the NMDA receptor glycine site.
Below is a table summarizing the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of DCQX and other notable glycine site antagonists. It is important to note that these values are often determined in heterogeneous neuronal preparations (e.g., whole brain or cortical slices) and may not reflect the potency in specific, isolated neuronal subtypes.
| Compound | Target | Preparation | Potency (IC50/Ki) | Reference |
| This compound (DCQX) | NMDA Receptor Glycine Site | Rat Brain Synaptic Membranes | High Affinity (Specific value not cited) | [1] |
| 7-Chlorokynurenic Acid | NMDA Receptor Glycine Site | Rat Cortical Slices | 0.56 µM (IC50) | [2][3] |
| L-689,560 | NMDA Receptor Glycine Site | - | High Affinity | - |
| DNQX | AMPA/Kainate Receptors > NMDA Glycine Site | - | Micromolar affinity for glycine site | - |
| CNQX | AMPA/Kainate Receptors > NMDA Glycine Site | - | Micromolar affinity for glycine site | - |
Experimental Protocols
Accurate assessment of compound potency requires robust and well-defined experimental methodologies. The following are detailed protocols for key experiments used to characterize NMDA receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[³H]glycine (radioligand)
-
This compound (test compound)
-
Unlabeled glycine (for determining non-specific binding)
-
Triton X-100
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the incubation buffer. Treat with Triton X-100 to dissociate inhibitory endogenous ligands.
-
Binding Reaction: In a series of tubes, combine the prepared membranes, a fixed concentration of [³H]glycine, and varying concentrations of the test compound (DCQX). For determining non-specific binding, add a high concentration of unlabeled glycine to a separate set of tubes.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the effect of a compound on the electrical activity of individual neurons.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents in different neuronal subtypes.
Materials:
-
Cultured neurons (e.g., primary cortical, hippocampal, or cerebellar granule neurons)
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette, containing a Cs⁺-based solution to block K⁺ channels)
-
NMDA and glycine (agonists)
-
This compound (test compound)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and recording.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Measurement: Clamp the neuron at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDA and a sub-saturating concentration of glycine to evoke an inward current.
-
Antagonist Application: Co-apply varying concentrations of DCQX with the agonists and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the DCQX concentration. Fit the data with a sigmoidal function to determine the IC50 value. Repeat this procedure for different neuronal subtypes to compare potency.
Calcium Imaging
This method visualizes changes in intracellular calcium concentration, an indicator of neuronal activity.
Objective: To assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in different neuronal populations.
Materials:
-
Cultured neurons
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
External solution
-
NMDA and glycine (agonists)
-
This compound (test compound)
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
Procedure:
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye. The dye will enter the cells and be cleaved by intracellular esterases, trapping it inside.
-
Imaging Setup: Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.
-
Baseline Measurement: Acquire a baseline fluorescence image of the neurons before applying any stimuli.
-
Stimulation and Recording: Perfuse the cells with a solution containing NMDA and glycine to induce calcium influx through NMDA receptors. Record the resulting increase in fluorescence intensity over time.
-
Antagonist Application: After a washout period, pre-incubate the neurons with DCQX for a few minutes and then co-apply DCQX with the agonists. Record the change in fluorescence.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) in response to the agonists in the absence and presence of different concentrations of DCQX. This will allow for the determination of the inhibitory effect of DCQX on calcium influx. Compare these effects across different neuronal subtypes.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. This compound is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to 6,7-Dichloroquinoxaline-2,3-dione and Other Glutamate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6,7-Dichloroquinoxaline-2,3-dione (DCQX) and other widely used glutamate receptor antagonists. The information presented is based on published experimental data, offering an objective analysis of their performance and methodologies for replication.
Introduction to this compound (DCQX)
This compound (DCQX) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Specifically, it acts as a competitive antagonist at the strychnine-insensitive glycine binding site, a co-agonist site essential for NMDA receptor activation.[1] Unlike many other quinoxaline derivatives that primarily target α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, DCQX displays high selectivity for the NMDA receptor's glycine site.[1] This specificity makes it a valuable tool for isolating and studying NMDA receptor-mediated neurotransmission.
Comparative Analysis of Glutamate Receptor Antagonists
To provide a clear comparison of DCQX with other prominent glutamate receptor antagonists, the following tables summarize their inhibitory concentrations (IC50) at different receptor subtypes. This data is crucial for selecting the appropriate antagonist for specific experimental needs.
| Compound | Receptor Target(s) | Mechanism of Action | IC50 (µM) | Reference(s) |
| This compound (DCQX) | NMDA (Glycine Site) | Competitive Antagonist | Not explicitly quantified in reviewed literature, but described as having high affinity. | [1] |
| NBQX | AMPA, Kainate | Competitive Antagonist | AMPA: 0.15, Kainate: 4.8 | |
| DNQX | AMPA, Kainate, NMDA (Glycine Site) | Competitive Antagonist | AMPA: 0.5, Kainate: 2, NMDA: 40 | |
| CNQX | AMPA, Kainate, NMDA (Glycine Site) | Competitive Antagonist | AMPA: 0.3, Kainate: 1.5, NMDA: 25 | |
| Perampanel | AMPA | Non-competitive Antagonist | ~0.56 (kainate-evoked AMPA current) |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published findings. Below are protocols for key experiments used to characterize the activity of these antagonists.
Protocol 1: [3H]-Glycine Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the glycine site of the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]-glycine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound (DCQX) or other test compounds
-
Glycine (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in Tris-HCl buffer.
-
Binding Assay: In a final volume of 500 µL, incubate the cortical membranes (approximately 100-200 µg of protein) with a fixed concentration of [3H]-glycine (e.g., 10 nM) and varying concentrations of the test compound (e.g., DCQX).
-
Non-Specific Binding: To determine non-specific binding, a parallel set of tubes should be incubated with an excess of unlabeled glycine (e.g., 1 mM).
-
Incubation: Incubate the samples at 4°C for 20 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [3H]-glycine, can be determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of receptor antagonism is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by NMDA and AMPA receptor antagonists, as well as a typical experimental workflow.
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and its downstream signaling cascade.
AMPA Receptor Signaling Pathway
Caption: AMPA receptor activation and its downstream signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of 6,7-Dichloroquinoxaline-2,3-dione: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe and compliant disposal of 6,7-dichloroquinoxaline-2,3-dione. The following procedures are based on established safety protocols for related chlorinated quinoxaline compounds and general best practices for laboratory chemical waste management. It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations may vary.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated and properly ventilated area.
Personal Protective Equipment (PPE) and Handling:
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust particles. May cause respiratory irritation.[2][3] |
Handling:
Step-by-Step Disposal Protocol
The disposal of this compound, like other halogenated organic compounds, must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.[4]
Experimental Protocol: Waste Collection and Labeling
-
Waste Identification: Classify this compound as a hazardous chemical waste.
-
Container Selection:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
-
Waste Segregation:
-
Transferring the Chemical:
-
Carefully transfer the solid this compound into the designated waste container using a scoop or spatula.
-
Minimize dust generation during the transfer.
-
If dealing with solutions, pour carefully to avoid splashing.
-
-
Container Labeling:
-
Label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Provide them with the necessary information about the waste.
-
Decontamination of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in a separate, appropriately labeled container.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided is for guidance purposes only and is based on data for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for complete and accurate disposal procedures. Chemical waste generators must comply with all local, regional, and national regulations.[4]
References
Personal protective equipment for handling 6,7-Dichloroquinoxaline-2,3-dione
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,7-Dichloroquinoxaline-2,3-dione. The recommendations are designed to minimize risk and ensure a safe laboratory environment.
Health Hazard Summary
Based on data from analogous compounds, this compound is anticipated to be hazardous. The primary concerns include:
-
Acute Oral Toxicity: May be toxic or harmful if swallowed.[1][2]
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The signal word for similar compounds is "Danger".[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Respiratory | Dust respirator / Air-purifying respirator | Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate particulate filters (type P2 or better). Ensure a proper fit. Work in a well-ventilated area or under a chemical fume hood. |
| Eyes & Face | Safety glasses with side shields / Chemical safety goggles / Face shield | Safety glasses are a minimum requirement.[3] Goggles should be worn if there is a splash hazard. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[3][4] |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use.[1][4] Use proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves after use. Consult the glove manufacturer's specifications for chemical compatibility. |
| Body | Laboratory coat / Protective clothing | Wear a fully buttoned lab coat.[3] For tasks with a higher risk of exposure, consider additional protective clothing. |
| Feet | Closed-toe shoes / Protective boots | Closed-toe shoes are mandatory in the laboratory. Protective boots may be required depending on the scale of the operation.[3] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound.
-
Preparation and Inspection:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure a safety shower and eyewash station are accessible and functional.[3]
-
Inspect all PPE for damage before use.
-
-
Handling the Chemical:
-
Storage:
-
Post-Handling:
Disposal Plan: Waste Management
Waste containing this compound is considered hazardous.[1] Follow these steps for proper disposal.
-
Waste Collection:
-
Collect all waste material (including residual compound and contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
-
Keep in suitable, closed containers for disposal.[4]
-
-
Container Management:
-
Handle uncleaned, empty containers as you would the product itself.
-
Dispose of the container as unused product.[4]
-
-
Final Disposal:
-
Dispose of the waste through a licensed and approved waste disposal company.[1][4]
-
The recommended method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[3] Do not empty into drains.[1][4]
-
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
